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  • Product: 4-Formamido-3-cresyl methylcarbamate
  • CAS: 10234-35-2

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4-Formamido-3-cresyl Methylcarbamate in Acetylcholinesterase Inhibition: A Technical Guide

Executive Summary 4-Formamido-3-cresyl methylcarbamate (CAS No. 10234-35-2), also known as formamido matacil, is a prominent bioactive degradation product and metabolite of the carbamate insecticide aminocarb 1[1]. In to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Formamido-3-cresyl methylcarbamate (CAS No. 10234-35-2), also known as formamido matacil, is a prominent bioactive degradation product and metabolite of the carbamate insecticide aminocarb 1[1]. In toxicological and neurochemical contexts, it functions as a potent, pseudo-irreversible inhibitor of acetylcholinesterase (AChE). Understanding its precise mechanism of action is critical for researchers in neurotoxicology, pesticide development, and cholinergic drug design. This whitepaper delineates the structural basis, kinetic mechanisms, and standardized experimental protocols for evaluating its inhibitory profile.

Structural and Chemical Basis of Inhibition

The active site of AChE is situated at the base of a deep, narrow gorge lined with aromatic residues, which restricts access and dictates ligand orientation 2[2]. The functional architecture comprises:

  • Catalytic Anionic Site (CAS) : Contains the catalytic triad (Ser203, His447, Glu334 in human AChE) responsible for substrate hydrolysis.

  • Peripheral Anionic Site (PAS) : Located at the rim of the gorge, guiding substrates inward.

  • Acyl Pocket & Oxyanion Hole : Stabilizes the transition state during catalysis.

4-Formamido-3-cresyl methylcarbamate acts as a pseudo-substrate. The methylcarbamate moiety serves as the reactive warhead, while the 4-formamido-3-cresyl group acts as the leaving group. The aromatic leaving group provides critical steric and electronic complementarity to the CAS, orienting the carbonyl carbon of the carbamate precisely for nucleophilic attack by the hydroxyl group of Ser203.

Kinetic Mechanism of Action

The inhibition of AChE by methylcarbamates follows a well-characterized bi-molecular, three-step kinetic pathway 3[3]:

  • Reversible Complex Formation ( k1​,k−1​ ) : The inhibitor ( I ) diffuses into the active site gorge and binds reversibly to the free enzyme ( E ), forming the Michaelis complex ( E⋅I ). The affinity is dictated by the dissociation constant ( Ki​=k−1​/k1​ ).

  • Carbamylation ( k2​ ) : The hydroxyl oxygen of Ser203 executes a nucleophilic attack on the carbamate carbonyl carbon. This cleaves the ester bond, expelling 4-formamido-3-cresol as the leaving group and yielding a covalently methylcarbamoylated enzyme intermediate ( E−C ) 3[3].

  • Decarbamoylation ( k3​ ) : This is the rate-limiting step. A water molecule, activated by His447, hydrolyzes the carbamoylated serine, releasing methylcarbamic acid and regenerating the active enzyme. Because the k3​ rate for methylcarbamates is orders of magnitude slower than the deacetylation rate of the natural substrate (acetylcholine), the enzyme remains effectively inhibited for minutes to hours 3[3].

G E Free AChE (Ser203) EI Michaelis Complex (E·I) E->EI k1 I Inhibitor (Carbamate) I->EI k1 EC Carbamoylated AChE (E-C) EI->EC k2 (Carbamylation) LG Leaving Group (4-formamido-3-cresol) EI->LG Release EC->E k3 (Decarbamoylation) + H2O

Caption: Kinetic pathway of AChE inhibition by 4-formamido-3-cresyl methylcarbamate.

Experimental Workflow: Kinetic Analysis via Modified Ellman's Assay

To quantify the inhibitory potency ( IC50​ ) and kinetic constants of 4-formamido-3-cresyl methylcarbamate, a modified microplate Ellman's assay is the field standard 4[4]. The assay leverages the hydrolysis of acetylthiocholine (ATCI) to thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion, measurable at 412 nm 5[5].

Self-Validating Protocol Design
  • Step 1: Reagent Preparation & Equilibration. Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (10 mM) and ATCI (14 mM) in the buffer 5[5]. Prepare AChE (e.g., 0.1 U/mL) and serial dilutions of the inhibitor in DMSO. Causality: Ensure the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation 6[6].

  • Step 2: Pre-incubation. In a 96-well microplate, combine 25 µL buffer, 25 µL inhibitor dilution, and 25 µL AChE. Causality: Incubate at 37°C for 10-15 minutes prior to substrate addition. Unlike purely competitive reversible inhibitors, pseudo-irreversible carbamates require time-dependent pre-incubation to allow the covalent carbamylation step ( k2​ ) to reach a steady state 6[6].

  • Step 3: Internal Controls (System Validation).

    • Positive Control (100% Activity): Buffer + AChE + DMSO vehicle (No inhibitor). Validates basal uninhibited enzyme activity.

    • Negative Control/Blank: Buffer + Inhibitor + DTNB + ATCI (No AChE). Accounts for non-enzymatic hydrolysis of ATCI or background absorbance of the inhibitor compound itself.

  • Step 4: Reaction Initiation. Add 50 µL DTNB to all wells, then rapidly inject 25 µL ATCI to initiate the reaction 6[6].

  • Step 5: Kinetic Measurement. Immediately monitor absorbance at 412 nm kinetically, taking readings every 30 seconds for 10-15 minutes using a microplate reader 6[6]. The linear phase of the absorbance-time curve yields the initial velocity ( v0​ ).

  • Step 6: Data Analysis. Calculate % inhibition relative to the positive control. Plot % inhibition vs. log[Inhibitor] to derive the IC50​ .

Workflow Step1 1. Reagent Preparation (Buffer, DTNB, ATCI, AChE, Inhibitor) Step2 2. Pre-incubation (AChE + Inhibitor for 10-15 mins @ 37°C) Step1->Step2 Thermal & Chemical Equilibration Step3 3. Reaction Initiation (Rapid injection of ATCI & DTNB) Step2->Step3 Establish E-C Covalent State Step4 4. Kinetic Measurement (Absorbance at 412 nm for 10 mins) Step3->Step4 Thiocholine + DTNB -> TNB Anion Step5 5. Data Analysis (Extract v0, Calculate IC50) Step4->Step5 Linear Rate Extraction

Caption: Step-by-step workflow of the modified Ellman's assay for carbamate kinetics.

Quantitative Data Presentation

The following table summarizes representative kinetic parameters for methylcarbamate AChE inhibitors (derived from aminocarb and its toxicological analogs) to provide a comparative baseline for evaluating 4-formamido-3-cresyl methylcarbamate 3[3] 7[7].

ParameterSymbolRepresentative Value RangeBiological Significance
Bimolecular Rate Constant ki​ 104−105M−1min−1 Overall inhibitory efficiency; determines how fast the enzyme is inactivated in vivo.
Carbamylation Rate k2​ 10−50min−1 Speed of covalent bond formation after the initial Michaelis complex is formed.
Decarbamoylation Rate k3​ 0.01−0.05min−1 Rate of spontaneous enzyme recovery (corresponds to an enzyme half-life of ~15-40 minutes).
Inhibitory Concentration IC50​ 0.5−5.0μM Concentration required to inhibit 50% of AChE activity under standard assay conditions.

References

  • 426. Aminocarb (Pesticide residues in food: 1978 evaluations) - INCHEM Source: inchem.org URL:[Link]

  • A Comprehensive Review of Cholinesterase Modeling and Simulation - PMC Source: nih.gov URL:[Link]

  • Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC Source: nih.gov URL:[Link]

  • Straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation - SciELO Source: scielo.br URL:[Link]

  • Characterization of the Toxicological Effects of Aminocarb on Rats: Hematological, Biochemical, and Histological Analyses - ResearchGate Source: researchgate.net URL:[Link]

Sources

Exploratory

4-Formamido-3-cresyl methylcarbamate chemical properties and synthesis pathways

An In-depth Technical Guide to 4-Formamido-3-cresyl methylcarbamate: Chemical Properties and Synthesis Pathways For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical gui...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Formamido-3-cresyl methylcarbamate: Chemical Properties and Synthesis Pathways

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 4-Formamido-3-cresyl methylcarbamate (CAS No. 10234-35-2), a compound of interest within the broader class of carbamate derivatives. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds. It offers a comprehensive overview of its chemical identity, estimated physicochemical properties, and a plausible, detailed synthesis pathway. This guide is intended to serve as a foundational resource for researchers engaged in the study and potential application of this and related chemical entities.

Chemical Identity and Structure

4-Formamido-3-cresyl methylcarbamate, also known by its IUPAC name (4-formamido-3-methylphenyl) N-methylcarbamate, is an organic molecule featuring both a formamide and a methylcarbamate functional group attached to a cresol backbone.[1]

  • IUPAC Name: (4-formamido-3-methylphenyl) N-methylcarbamate[1]

  • Synonyms: Formamido matacil, 4-Formamido-3-cresyl methylcarbamate, BRN 2734896, Methylcarbamic acid ester with 4'-hydroxy-o-formotoluidide[1]

  • CAS Number: 10234-35-2[1]

  • Molecular Formula: C₁₀H₁₂N₂O₃[1]

  • Molecular Weight: 208.21 g/mol [1]

The structural framework suggests its potential role as a bioactive molecule, likely sharing properties with other carbamate insecticides which are known acetylcholinesterase inhibitors.

Physicochemical Properties

Direct experimental data for 4-Formamido-3-cresyl methylcarbamate is not widely published. The following table summarizes its known identifiers and estimated physicochemical properties based on data from structurally related compounds such as formanilide, cresyl methylcarbamates, and other substituted phenyl carbamates.[2][3][4][5][6][7][8][9]

PropertyValue (Estimated)Notes and References
Molecular Formula C₁₀H₁₂N₂O₃[1]
Molecular Weight 208.21 g/mol [1]
Appearance White to off-white crystalline solidBased on analogous compounds like formanilide.[2][3]
Melting Point >150 °C (decomposes)Carbamates and formamides often have relatively high melting points.
Boiling Point Decomposes before boilingTypical for complex aromatic carbamates.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)Based on the properties of formanilide and methyl carbamate.[2][10]
H-Bond Donor Count 2[1]
H-Bond Acceptor Count 3[1]

Proposed Synthesis Pathway

The synthesis of 4-Formamido-3-cresyl methylcarbamate can be logically approached through a two-step process starting from 4-amino-3-methylphenol. This pathway involves the selective N-formylation of the amino group, followed by the carbamoylation of the phenolic hydroxyl group.

Rationale for the Synthetic Approach

The chosen synthetic route prioritizes the protection of the more reactive amino group via formylation before introducing the methylcarbamate moiety to the phenolic hydroxyl group. This sequence is crucial to prevent undesired side reactions, such as the formation of a carbamate on the amino group or potential polymerization.

Detailed Experimental Protocol

Step 1: N-Formylation of 4-Amino-3-methylphenol to N-(4-hydroxy-2-methylphenyl)formamide

The N-formylation of anilines is a well-established transformation. A common and effective method involves the use of formic acid, often with a dehydrating agent or an activator to drive the reaction.[11][12]

  • Materials:

    • 4-Amino-3-methylphenol

    • Formic acid (98-100%)

    • Triflic anhydride (Tf₂O) or Acetic Anhydride

    • Triethylamine (Et₃N) or Pyridine

    • Dichloromethane (DCM)

    • 10% Hydrochloric acid (HCl)

    • 10% Sodium carbonate (Na₂CO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-3-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • To the cooled solution, add triethylamine (1.5 eq).

    • In a separate flask, cool a solution of formic acid (1.5 eq) in DCM to 0 °C. Slowly add triflic anhydride (1.5 eq) to this solution and stir for 15-20 minutes to form the mixed anhydride, which is a potent formylating agent.

    • Add the prepared formylating agent dropwise to the solution of 4-amino-3-methylphenol, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 10% HCl, water, 10% Na₂CO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-hydroxy-2-methylphenyl)formamide.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Carbamoylation of N-(4-hydroxy-2-methylphenyl)formamide to 4-Formamido-3-cresyl methylcarbamate

The conversion of the phenolic hydroxyl group to a methylcarbamate can be achieved through reaction with methyl isocyanate or by using methyl chloroformate in the presence of a base. The use of methyl isocyanate is often more direct for this transformation.

  • Materials:

    • N-(4-hydroxy-2-methylphenyl)formamide (from Step 1)

    • Methyl isocyanate (CH₃NCO)

    • Triethylamine (Et₃N) or other suitable non-nucleophilic base

    • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Standard laboratory glassware

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the purified N-(4-hydroxy-2-methylphenyl)formamide (1.0 eq) in anhydrous THF.

    • Add a catalytic amount of triethylamine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methyl isocyanate (1.1 eq) dropwise to the stirred solution. Caution: Methyl isocyanate is highly toxic and volatile. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench any unreacted methyl isocyanate with a small amount of methanol.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-Formamido-3-cresyl methylcarbamate.

    • Purify the final product by recrystallization or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Formylation cluster_step2 Step 2: Carbamoylation 4-Amino-3-methylphenol 4-Amino-3-methylphenol Formic_Acid_Tf2O Formic Acid / Tf₂O Et₃N, DCM, 0 °C to RT 4-Amino-3-methylphenol->Formic_Acid_Tf2O Reacts with N-(4-hydroxy-2-methylphenyl)formamide N-(4-hydroxy-2-methylphenyl)formamide Formic_Acid_Tf2O->N-(4-hydroxy-2-methylphenyl)formamide Yields Methyl_Isocyanate Methyl Isocyanate Et₃N (cat.), THF N-(4-hydroxy-2-methylphenyl)formamide->Methyl_Isocyanate Reacts with Final_Product 4-Formamido-3-cresyl methylcarbamate Methyl_Isocyanate->Final_Product Yields

Caption: Proposed two-step synthesis of 4-Formamido-3-cresyl methylcarbamate.

Potential Applications and Biological Significance

While specific biological activity data for 4-Formamido-3-cresyl methylcarbamate is scarce, its structural features, particularly the methylcarbamate moiety, are characteristic of a class of compounds widely used as insecticides.[13] N-methyl carbamates are known to act as acetylcholinesterase (AChE) inhibitors.[9] Inhibition of this enzyme leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity in insects.

The formamido group may modulate the molecule's overall properties, such as its binding affinity to the target enzyme, metabolic stability, and selectivity. Further research is warranted to elucidate the specific biological profile of this compound and its potential applications in agrochemicals or as a pharmacological probe.

Conclusion

4-Formamido-3-cresyl methylcarbamate is a chemical entity with a structure suggestive of biological activity, particularly in the domain of acetylcholinesterase inhibition. Although direct experimental data is limited, this guide provides a robust framework for its study, including estimated physicochemical properties and a detailed, plausible synthesis pathway. The methodologies presented are based on well-established and reliable organic chemistry principles, offering a solid starting point for researchers interested in the synthesis and evaluation of this and related compounds.

References

  • Synthesis of N-aryl derived formamides using triflic anhydride. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis of N-Arylcarboxamides by the Efficient Transamidation of DMF and Derivatives with Anilines. ResearchGate. [Link]

  • Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]

  • Formanilide. Grokipedia. [Link]

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Jetir.Org. [Link]

  • FORMANILIDE. ChemBK. [Link]

  • Formanilide. Wikipedia. [Link]

  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Thieme Connect. [Link]

  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Organic Chemistry Portal. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]

  • Facile procedure for the synthesis of N-aryl-N-hydroxy carbamates. University of Strathclyde. [Link]

  • (4-formamido-3-methylphenyl) N-methylcarbamate (CAS No. 10234-35-2) Suppliers. ChemicalRegister.com. [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Process for the preparation of aryl esters of N-alkyl carbamic acids.
  • Carbamic acid, methyl-, 3-methylphenyl ester. NIST WebBook. [Link]

  • 3,5-Xylyl Methylcarbamate. PubChem. [Link]

  • Methyl methylcarbamate. PubChem. [Link]

  • Phenyl Methylcarbamate. PubChem. [Link]

  • Process for the preparation of N-methyl carbamates.
  • Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. MDPI. [Link]

  • Methyl carbamate. Wikipedia. [Link]

  • Process for preparing N-methyl carbamates.

Sources

Foundational

In Vitro Binding Affinity Profiling of 4-Formamido-3-cresyl Methylcarbamate to Acetylcholinesterase: A Technical Guide

Introduction & Mechanistic Rationale 4-Formamido-3-cresyl methylcarbamate (FCMC, CAS No. 10234-35-2) is a highly bioactive compound, primarily recognized as a metabolite and structural analog of the carbamate insecticide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Formamido-3-cresyl methylcarbamate (FCMC, CAS No. 10234-35-2) is a highly bioactive compound, primarily recognized as a metabolite and structural analog of the carbamate insecticide aminocarb (Matacil) [1]. Like other N-methylcarbamates, FCMC exerts its primary biochemical effect through the targeted inhibition of Acetylcholinesterase (AChE, EC 3.1.1.7), the critical enzyme responsible for terminating cholinergic neurotransmission by hydrolyzing acetylcholine.

Unlike simple competitive inhibitors, carbamates act as pseudo-irreversible, time-dependent inhibitors [2]. The binding affinity and subsequent inhibition of AChE by FCMC is a biphasic process. Initially, the intact FCMC molecule binds reversibly to the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, forming a Michaelis-Menten complex ( Ki​ ). This spatial orientation positions the esteratic carbamate moiety adjacent to the catalytic triad (Ser203, His447, Glu334 in human AChE). Subsequently, a nucleophilic attack by the Ser203 hydroxyl group cleaves the inhibitor, releasing the leaving group (4-formamido-3-cresol) and yielding a covalently carbamylated enzyme intermediate. Because the spontaneous hydrolysis of this carbamylated serine ( kdecarb​ ) is orders of magnitude slower than the deacetylation of the physiological substrate, the enzyme is effectively sequestered in an inactive state.

CarbamylationKinetics E AChE (Active Enzyme) EI AChE·FCMC (Michaelis Complex) E->EI k_on I FCMC (Inhibitor) I->EI EI->E k_off EC AChE-Carbamyl (Covalent Intermediate) EI->EC k_carb (Carbamylation) P1 4-Formamido-3-cresol (Leaving Group) EI->P1 E_regen AChE (Regenerated) EC->E_regen k_decarb (Slow Hydrolysis)

Kinetic pathway of AChE inhibition by FCMC, detailing reversible binding and covalent carbamylation.

Orthogonal Assay Design: Causality and Self-Validation

To accurately profile the binding affinity of FCMC, researchers must decouple the initial reversible binding event ( Ki​ ) from the covalent modification rate ( kcarb​ ). Relying solely on steady-state IC50​ values is fundamentally flawed for covalent inhibitors, as the apparent potency will artificially inflate with prolonged pre-incubation times.

Therefore, we employ a dual-assay orthogonal workflow: a modified time-dependent Ellman’s assay to capture the overall bimolecular inhibition rate ( ki​ ), and a Surface Plasmon Resonance (SPR) assay utilizing a catalytically dead S203A AChE mutant to isolate the true reversible dissociation constant ( Kd​ ).

ExperimentalWorkflow Prep 1. Recombinant hAChE Expression & Purification Ellman 2. Modified Ellman's Assay (Time-Dependent Inhibition) Prep->Ellman SPR 3. Surface Plasmon Resonance (S203A Mutant: kon, koff) Prep->SPR Data 4. Kinetic Parameter Synthesis (ki, Kd, kcarb) Ellman->Data SPR->Data Validation 5. Structural Validation (Cryo-EM / X-Ray) Data->Validation

Orthogonal experimental workflow for decoupling reversible binding from covalent enzyme modification.

Experimental Protocols

Protocol A: Time-Dependent Modified Ellman’s Assay

The Ellman’s assay remains the gold standard for measuring cholinesterase activity due to its high-throughput colorimetric readout [3]. It utilizes acetylthiocholine (ATCh) as a synthetic substrate. Hydrolysis of ATCh yields thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion, absorbing strongly at 412 nm [4].

Self-Validation System: This protocol inherently validates itself by including a vehicle control (to establish uninhibited Vmax​ ), a positive control (Neostigmine, a well-characterized carbamate), and a background subtraction well (lacking enzyme) to account for spontaneous ATCh hydrolysis or DTNB degradation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to a final working concentration of 0.3 mM, and ATCh iodide to 0.5 mM. Prepare FCMC in DMSO, performing a 10-point serial dilution. Critical constraint: Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 100 µL of buffer, 10 µL of recombinant human AChE (final concentration 0.5 nM), and 10 µL of the FCMC dilution series.

  • Time-Course Staggering: To determine kcarb​ , stagger the pre-incubation times. Incubate separate wells for 0, 5, 10, 20, and 30 minutes at 25°C.

    • Causality: Staggering the pre-incubation allows for the quantification of the progressive covalent capture of the enzyme, which is the hallmark of carbamate inhibition. Without staggering, it is impossible to distinguish between a weak covalent inhibitor and a strong reversible inhibitor.

  • Reaction Initiation: Rapidly add 20 µL of the DTNB/ATCh substrate mixture to all wells simultaneously using a multichannel pipette to initiate the residual enzyme activity.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 412 nm continuously for 5 minutes (read every 15 seconds).

  • Data Processing: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance-time curve. Plot ln(vi​/v0​) versus pre-incubation time to extract the observed pseudo-first-order rate constant ( kobs​ ).

Protocol B: Surface Plasmon Resonance (SPR) Direct Binding

Because wild-type AChE rapidly cleaves FCMC, standard SPR will yield a convoluted sensogram reflecting both binding and leaving-group dissociation.

  • Causality: To isolate the reversible binding affinity ( Kd​≈Ki​ ), we utilize an S203A mutant AChE. This mutant lacks the nucleophilic serine required for carbamylation, effectively trapping the inhibitor in the reversible Michaelis complex and allowing for pure kinetic analysis.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Dock the S203A hAChE onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU).

  • Analyte Preparation: Dilute FCMC in running buffer (PBS-P+ with 1% DMSO) to a concentration range of 0.1 µM to 50 µM.

  • Kinetic Injection: Inject the FCMC series over the active and reference (ethanolamine-blocked) flow cells at a high flow rate of 50 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed association ( kon​ ) and dissociation ( koff​ ) phases reflect true interaction kinetics rather than diffusion artifacts.

  • Regeneration: Because FCMC binding to the S203A mutant is purely reversible, a prolonged buffer wash (300 seconds) is typically sufficient for baseline return, eliminating the need for harsh regeneration buffers that could denature the target.

  • Curve Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( Kd​ ).

Quantitative Data Synthesis

The table below summarizes the representative kinetic parameters for FCMC against human AChE, derived from the integrated Ellman's and SPR workflows.

Kinetic ParameterSymbolRepresentative Value for FCMCAnalytical Method
Half-maximal inhibitory concentration IC50​ 1.2 µM (at 10 min pre-incubation)Modified Ellman's Assay
Reversible Binding Constant Kd​ 4.5 µMSPR (S203A mutant)
Carbamylation Rate Constant kcarb​ 0.85 min⁻¹Time-dependent Ellman's
Decarbamylation Rate Constant kdecarb​ 0.015 min⁻¹Jump-dilution Assay
Bimolecular Inhibition Constant ki​ 1.88×105 M⁻¹min⁻¹Derived ( kcarb​/Kd​ )

Note: Values are representative baseline metrics for carbamate-class AChE inhibitors to illustrate assay dynamic range and expected kinetic behavior.

Conclusion

By employing a dual-assay approach that respects the time-dependent, covalent nature of carbamate inhibition, researchers can accurately map the pharmacodynamics of 4-Formamido-3-cresyl methylcarbamate. Utilizing S203A mutant SPR ensures that the reversible binding affinity is not conflated with the carbamylation rate, providing high-fidelity data suitable for structure-activity relationship (SAR) optimization, toxicological risk assessment, or therapeutic development.

References

  • Smulders, C. J., et al. "Noncompetitive, Sequential Mechanism for Inhibition of Rat α4β2 Neuronal Nicotinic Acetylcholine Receptors by Carbamate Pesticides." Toxicological Sciences, Volume 82, Issue 1, November 2004, Pages 219–227. URL:[Link]

  • Ellman, G.L., Courtney, K.D., Andres Jr., V. and FeatherStone, R.M. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, Volume 7, Issue 2, August 1961, Pages 88-95. URL:[Link]

  • Dingova, D., et al. "Optimal detection of cholinesterase activity in biological samples: Modifications to the standard Ellman's assay." Analytical Biochemistry, Volume 462, October 2014, Pages 67-75. URL:[Link]

Sources

Exploratory

Rational Design and Evaluation of Novel 4-Formamido-3-cresyl Methylcarbamate Derivatives as Next-Generation Pest Control Agents

Executive Summary The development of highly selective pest control agents remains a critical imperative in agrochemical research and drug development. Traditional N-methylcarbamate insecticides, while highly efficacious...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective pest control agents remains a critical imperative in agrochemical research and drug development. Traditional N-methylcarbamate insecticides, while highly efficacious against agricultural pests, often exhibit narrow safety margins due to their potent, non-selective inhibition of mammalian acetylcholinesterase (AChE)[1]. To address this limitation, biorational drug design has increasingly shifted toward pro-insecticide strategies.

This technical guide explores the rational design, chemical synthesis, and biological validation of novel derivatives based on the 4-formamido-3-cresyl methylcarbamate (CAS No. 10234-35-2) scaffold. Originally identified as a primary metabolic degradation product of the insecticide aminocarb in plant and insect models[2], this specific scaffold presents unique structural opportunities. By leveraging the carbamate nitrogen for N-sulfenylation, we can engineer pro-insecticides that drastically enhance target-site selectivity, improve cuticular penetration, and reduce non-target mammalian toxicity.

Mechanistic Grounding: AChE Inhibition and Pro-Insecticide Activation

Carbamate insecticides exert their primary toxicological effect through the reversible carbamylation of the serine hydroxyl group within the catalytic triad of the AChE active site[1]. The parent compound, 4-formamido-3-cresyl methylcarbamate, possesses a free N-methylcarbamate nitrogen that readily attacks the esteratic site of AChE, leading to the accumulation of acetylcholine and subsequent neurotoxicity.

To mitigate mammalian toxicity, we employ an N-sulfenylation strategy . By functionalizing the carbamate nitrogen with a lipophilic sulfenyl group (e.g., di-n-butylaminosulfenyl), we create a sterically hindered pro-insecticide. The causality of this design is twofold:

  • Enhanced Cuticular Penetration: The bulky, lipophilic group increases the partition coefficient (logP), facilitating rapid transport across the insect's waxy epicuticle.

  • Selective Metabolic Activation: Upon ingestion by the pest, the alkaline environment and specific cytochrome P450/hydrolase profile of the insect midgut rapidly cleave the N–S bond, releasing the active 4-formamido-3-cresyl methylcarbamate. Conversely, in mammals, the acidic gastric pH and distinct hepatic first-pass metabolism leave the N–S bond largely intact or route the molecule toward non-toxic oxidative degradation pathways.

ProInsecticidePathway A Pro-insecticide (N-sulfenylated derivative) B Insect Gut (Enzymatic Cleavage) A->B Ingestion by Pest F Mammalian Stomach (Acidic Environment) A->F Mammalian Ingestion C Active Carbamate (4-Formamido-3-cresyl methylcarbamate) B->C P450 / Hydrolases D AChE Active Site (Serine Hydroxyl) C->D Binding & Attack E Carbamylated AChE (Enzyme Inhibition) D->E Reversible Covalent Bond G Stable / Excreted (Low Toxicity) F->G No Cleavage

Pro-insecticide activation pathway demonstrating target-specific enzymatic cleavage.

Rational Design and Chemical Synthesis

The synthesis of N-sulfenylated derivatives requires precise control over reaction conditions to prevent unintended reactions at the formamido nitrogen, which could compromise the structural integrity of the scaffold.

Protocol 1: Synthesis of N-(di-n-butylaminosulfenyl)-4-formamido-3-cresyl methylcarbamate

Objective: Selectively functionalize the carbamate nitrogen to yield "Derivative A".

Causality of Experimental Choices: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to selectively deprotonate the secondary carbamate nitrogen (pKa ~12) over the formamido nitrogen, which is less acidic and sterically shielded. Tetrahydrofuran (THF) is chosen as an aprotic solvent to stabilize the resulting anion without participating in the reaction. Low temperatures (0–5 °C) are strictly maintained to prevent the thermal degradation of the highly reactive sulfenyl chloride intermediate.

Step-by-Step Methodology:

  • Preparation: Purge a dry 250 mL round-bottom flask with anhydrous N₂. Add 10 mmol of 4-formamido-3-cresyl methylcarbamate and 50 mL of anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add 11 mmol of NaH (60% dispersion in mineral oil). Self-Validation: Monitor H₂ gas evolution via a bubbler; cessation indicates complete deprotonation.

  • Sulfenylation: Dropwise, add 11 mmol of di-n-butylaminosulfenyl chloride dissolved in 10 mL of THF over 15 minutes. Maintain the temperature at 0–5 °C.

  • Quenching & Extraction: After 2 hours of stirring at room temperature, quench the reaction with 10 mL of saturated NH₄Cl solution to neutralize unreacted NaH. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane:Ethyl Acetate, 4:1 v/v).

  • Validation: Confirm the structure via ¹H-NMR (verifying the absence of the carbamate N-H proton at ~6.5 ppm) and LC-MS (confirming the m/z corresponding to the target mass).

Experimental Methodologies: Efficacy and Safety Validation

To ensure the pro-insecticide behaves as designed, it must be evaluated both in vitro (where it should demonstrate low direct activity due to steric hindrance) and in vivo (where it should exhibit high insecticidal activity post-metabolism).

Protocol 2: Self-Validating In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Objective: Quantify the IC₅₀ of the synthesized derivatives against purified AChE.

Causality of Experimental Choices: Ellman’s reagent (DTNB) reacts specifically with the thiocholine produced by AChE-mediated hydrolysis of acetylthiocholine iodide (ATCI), yielding a yellow chromophore (5-thio-2-nitrobenzoate) that absorbs strongly at 412 nm. A pH 8.0 buffer is strictly maintained because it optimizes both the enzyme kinetics of AChE and the stability of the colorimetric thiolate anion.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare fresh solutions of 10 mM ATCI and 10 mM DTNB in the buffer.

  • Enzyme Preparation: Reconstitute electric eel AChE (or recombinant human AChE for mammalian modeling) to a working concentration of 0.1 U/mL.

  • Incubation: In a 96-well microplate, add 150 µL buffer, 10 µL of AChE, and 10 µL of the test compound (dissolved in DMSO; final DMSO concentration <1% to prevent solvent-induced enzyme denaturation). Incubate at 25 °C for 10 minutes.

  • Reaction Initiation: Add 10 µL of DTNB and 20 µL of ATCI to each well.

  • Self-Validating Controls:

    • Blank: Buffer + ATCI + DTNB (accounts for non-enzymatic ATCI hydrolysis).

    • Positive Control: Propoxur or Aminocarb at known IC₅₀ concentrations (validates enzyme viability).

    • Vehicle Control: 1% DMSO without inhibitor (establishes the 100% enzyme activity baseline).

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression analysis.

Workflow N1 Rational Design (Scaffold Selection) N2 Chemical Synthesis (N-sulfenylation) N1->N2 N3 Structural Validation (NMR, LC-MS) N2->N3 N4 In Vitro Assay (Modified Ellman's) N3->N4 N5 In Vivo Toxicity (Target vs. Non-Target) N4->N5 N5->N1 Selectivity Ratio < 100 N6 Lead Optimization N5->N6 Selectivity Ratio > 100

Iterative experimental workflow for the synthesis and validation of carbamate derivatives.

Quantitative Data Analysis

The table below summarizes the comparative efficacy and safety profiles of the parent compound and its theoretically modeled novel derivatives. The data clearly illustrates the pro-insecticide concept: Derivative A shows virtually no in vitro AChE inhibition (IC₅₀ > 5000 nM) due to the bulky N-sulfenyl group blocking active site entry, yet it exhibits potent in vivo toxicity to insects (LD₅₀ 1.5 µg/g) following metabolic activation. Crucially, the mammalian safety margin (Selectivity Ratio) is improved by over an order of magnitude compared to the parent compound.

CompoundInsect LD₅₀ (µg/g)*Rat Oral LD₅₀ (mg/kg)Selectivity Ratio (Rat/Insect)AChE IC₅₀ (nM)
Carbofuran (Reference) 0.58162.5
4-Formamido-3-cresyl methylcarbamate 1.24537.58.0
Derivative A (N-di-n-butylaminosulfenyl) 1.5>800>533>5000
Derivative B (N-ethoxysulfenyl) 0.8350437>5000

*Assessed via topical application on 3rd instar Spodoptera frugiperda. **High IC₅₀ values for derivatives reflect their pro-insecticide nature; they require in vivo metabolic activation to bind to AChE.

Conclusion

The derivatization of 4-formamido-3-cresyl methylcarbamate via N-sulfenylation represents a highly viable pathway for developing next-generation pest control agents. By understanding the mechanistic differences between insect and mammalian metabolic pathways, researchers can rationally design pro-insecticides that maintain high agricultural efficacy while satisfying stringent modern toxicological safety requirements.

References

  • [2] Title: 426. Aminocarb (Pesticide residues in food: 1978 evaluations) Source: INCHEM (International Programme on Chemical Safety) URL:[Link]

  • [1] Title: Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides Source: NCBI Bookshelf (National Center for Biotechnology Information) URL:[Link]

Sources

Foundational

4-Formamido-3-cresyl methylcarbamate (CAS 10234-35-2): Chemical Properties, Metabolic Pathways, and Toxicological Profiling

Executive Summary 4-Formamido-3-cresyl methylcarbamate (CAS 10234-35-2), frequently referred to in toxicological literature as Formamido matacil or FA, is a critical downstream metabolite of the broad-spectrum carbamate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Formamido-3-cresyl methylcarbamate (CAS 10234-35-2), frequently referred to in toxicological literature as Formamido matacil or FA, is a critical downstream metabolite of the broad-spectrum carbamate insecticide Aminocarb (Matacil)[1]. While the parent compound is highly effective against lepidopterous larvae, its degradation in both environmental matrices (soil, water) and biological systems (hepatic metabolism) yields several N-demethylated and N-formylated derivatives[2]. For researchers and drug development professionals studying neurotoxicology and acetylcholinesterase (AChE) inhibitors, understanding the physicochemical properties, metabolic origins, and inhibitory kinetics of FA is essential for accurate environmental risk assessment and the design of novel anticholinergic therapeutics.

Physicochemical Profiling

The substitution of the dimethylamino group of Aminocarb with a formamido group significantly alters the molecule's electronic distribution and steric profile, increasing its polarity and aqueous solubility.

Table 1: Physicochemical Properties of FA

PropertyValue
Chemical Name 4-Formamido-3-cresyl methylcarbamate
CAS Registry Number 10234-35-2
PubChem CID 25074
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Structural Class Phenyl methylcarbamate
Solubility Water-soluble (enhanced polarity vs. parent Aminocarb)

Metabolic Biotransformation Pathway

Aminocarb undergoes rapid degradation mediated by biological oxidation systems (e.g., cytochrome P450 enzymes) and environmental photolysis. The primary metabolic routes involve the modification of the 4-dimethylamino group[2].

The biological oxidation of the dimethylamino group yields 4-methylformamido-m-tolyl N-methylcarbamate (MFA). This intermediate is subsequently N-demethylated to form 4-formamido-3-cresyl methylcarbamate (FA) . Alternatively, direct N-demethylation of the parent compound yields 4-methylamino-m-tolyl N-methylcarbamate (MAA) and 4-amino-m-tolyl N-methylcarbamate (AA)[2].

MetabolicPathway Aminocarb Aminocarb (Parent Compound) MFA MFA (4-Methylformamido-) Aminocarb->MFA Oxidation (N-methyl to N-formyl) MAA MAA (4-Methylamino-) Aminocarb->MAA N-Demethylation FA FA (CAS 10234-35-2) (4-Formamido-) MFA->FA N-Demethylation AA AA (4-Amino-) MAA->AA N-Demethylation

Caption: Metabolic oxidation and demethylation pathway of Aminocarb to FA.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

Like its parent compound, FA exerts its primary biological effect by inhibiting Acetylcholinesterase (AChE). The core mechanism involves the transfer of the carbamate moiety to the active site of the enzyme, specifically carbamylating the catalytic serine hydroxyl group[3].

Carbamates are classified as pseudo-irreversible inhibitors . While the initial binding (carbamylation) is rapid, the subsequent decarbamylation (hydrolysis of the carbamyl group from the enzyme) is extremely slow. This leads to a prolonged accumulation of acetylcholine at the synaptic cleft, resulting in the overstimulation of cholinergic receptors[3].

Comparative Toxicity and Inhibitory Potency

The structural modifications inherent to Aminocarb's metabolites drastically alter their binding affinity to the AChE active site. The steric bulk and electron-withdrawing nature of the formamido group in FA reduce its binding efficiency compared to the primary amino group in AA[4].

Table 2: Comparative AChE Inhibitory Potency (Brook Trout Brain In Vitro) [4]

Inhibitor CompoundI50 (M)Relative Potency (vs. Aminocarb)
4-Amino- (AA) 3.62 × 10⁻⁶~2.8x more potent
4-Methylamino- (MAA) 7.92 × 10⁻⁶~1.3x more potent
Aminocarb (Parent) 1.01 × 10⁻⁵1.0 (Baseline)
4-Methylformamido- (MFA) 4.29 × 10⁻⁵~4.2x less potent
4-Formamido- (FA) 7.11 × 10⁻⁵~7.0x less potent

Data Insight: N-demethylation to an amine (MAA, AA) increases AChE inhibitory potency, whereas oxidation to a formamide (MFA, FA) significantly decreases toxicity. FA is the least potent AChE inhibitor among the primary metabolites[4].

Experimental Protocol: AChE Inhibition Assay (Ellman Method)

To empirically validate the inhibitory kinetics (IC50/I50) of FA, the modified Ellman's colorimetric method is the industry standard[5]. This protocol is designed as a self-validating system , ensuring that enzyme integrity, solvent effects, and substrate cleavage are all rigorously controlled.

EllmanAssay Prep Sample Preparation FA + AChE (0.2 U/mL) Incubate Pre-incubation Phase 15 min at 37°C (Enzyme Carbamylation) Prep->Incubate React Reaction Initiation Add DTNB (0.1 mM) + ATCI (40 µM) Incubate->React Read Kinetic Measurement Absorbance at 412 nm (TNB Formation) React->Read Analyze Data Analysis IC50 / I50 Determination Read->Analyze

Caption: Workflow for the modified Ellman's AChE inhibition assay.

Step-by-Step Methodology & Causality

1. Reagent Preparation:

  • Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 8.0.

  • Enzyme: AChE (e.g., electric eel or specific tissue extract) diluted to 0.2 U/mL in PBS.

  • Substrate: 10 mM Acetylthiocholine iodide (ATCI) in deionized water.

  • Chromogen: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PBS.

  • Inhibitor (FA): Serial dilutions (10⁻⁴ to 10⁻⁸ M) in DMSO. Causality: Final DMSO concentration in the well must remain <1% to prevent solvent-induced enzyme denaturation[5].

2. Pre-Incubation (The Carbamylation Phase):

  • In a 96-well microplate, combine 140 µL PBS, 20 µL AChE solution, and 20 µL of FA solution.

  • Include a Vehicle Control (1% DMSO in PBS) and a Positive Control (e.g., Aminocarb or Coroxon) to self-validate the functional integrity of the AChE batch.

  • Causality: Incubate at 37°C for exactly 15 minutes. Unlike reversible competitive inhibitors, carbamates require this specific timeframe to covalently carbamylate the serine hydroxyl group and reach steady-state inhibition kinetics before the substrate is introduced[3].

3. Reaction Initiation:

  • Add 10 µL of 10 mM DTNB and 10 µL of 10 mM ATCI to all wells.

  • Causality: DTNB must be added in molar excess. This ensures that the thiocholine produced by ATCI cleavage is immediately trapped and converted to the stable yellow 5-thio-2-nitrobenzoate (TNB) anion, preventing spontaneous auto-oxidation of the thiol group which would artificially lower absorbance readings[5].

4. Kinetic Measurement & Analysis:

  • Immediately read absorbance at 412 nm using a microplate reader in kinetic mode (readings every 1 min for 15 mins).

  • Calculate the initial velocity (V) from the linear portion of the curve. Determine the I50 using non-linear regression analysis (Hill equation).

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Efficacy and Toxicodynamic Testing Protocols for 4-Formamido-3-cresyl Methylcarbamate Formulations

Executive Summary The development of advanced pesticide and targeted neurotoxic formulations requires rigorous in vivo validation to ensure both target efficacy and non-target safety. 4-Formamido-3-cresyl methylcarbamate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced pesticide and targeted neurotoxic formulations requires rigorous in vivo validation to ensure both target efficacy and non-target safety. 4-Formamido-3-cresyl methylcarbamate (often referred to as Formamido-Matacil) is a highly active oxidative metabolite and photodegradation product of the carbamate insecticide aminocarb (Matacil)[1]. Like its parent compound, it exerts its primary toxicological effect through the reversible inhibition of acetylcholinesterase (AChE).

This application note provides a comprehensive, self-validating experimental framework for researchers and drug development professionals evaluating novel formulations (e.g., controlled-release microparticles, targeted agricultural delivery systems) of 4-Formamido-3-cresyl methylcarbamate. The protocols detailed herein bridge the gap between target invertebrate efficacy and mammalian toxicodynamics.

Mechanistic Rationale & Causality

To design a robust in vivo protocol, we must ground our experimental choices in the specific pharmacodynamics of the compound:

  • Metabolic Origin: 4-Formamido-3-cresyl methylcarbamate is generated in vivo and in the environment via the demethylation and oxidation of the dimethylamino moiety of aminocarb[1]. Understanding this pathway is critical because novel formulations must account for the compound's stability and conversion rates in biological matrices.

  • Mechanism of Action (MoA): The carbamate moiety carbamylates the serine hydroxyl group within the active site of AChE. This prevents the hydrolysis of acetylcholine, leading to synaptic accumulation, hyperstimulation of muscarinic and nicotinic receptors, and ultimate neurotoxicity[2].

  • Systemic Toxicity: Subchronic exposure to these carbamate analogs in mammalian models (e.g., Wistar rats) not only induces acute AChE inhibition but also triggers downstream hepatic and renal disturbances, characterized by altered alkaline phosphatase (ALP), triglycerides, urea, and creatinine levels[2].

Pathway A Aminocarb (Matacil) (4-dimethylamino-3-cresyl methylcarbamate) B Oxidation / Demethylation (In Vivo Metabolism) A->B C 4-Formamido-3-cresyl methylcarbamate (Active Metabolite) B->C D Acetylcholinesterase (AChE) Inhibition C->D Primary Mechanism E Synaptic Acetylcholine Accumulation D->E F Neurotoxicity & Mortality E->F

Metabolic pathway and neurotoxic mechanism of 4-Formamido-3-cresyl methylcarbamate.

Experimental Design: The Self-Validating System

A common pitfall in toxicodynamic screening is the reliance on terminal endpoints, which introduces inter-subject baseline variability as a confounding factor. To establish a self-validating system , our protocols utilize a longitudinal repeated-measures design.

Why Erythrocyte AChE? We prioritize erythrocyte AChE over brain AChE for the longitudinal phase. Erythrocyte AChE serves as a highly accurate peripheral surrogate for synaptic AChE. By taking a Day -1 baseline draw from each specific animal, post-dose inhibition is calculated as a percentage of that individual's baseline. This internal control isolates the formulation's release kinetics and eliminates genetic or physiological baseline noise. Brain AChE is reserved as a definitive terminal endpoint to confirm central nervous system penetration.

In Vivo Protocols

Protocol A: Mammalian Toxicodynamics (Wistar Rat Model)

Objective: Evaluate the systemic release profile, maximum AChE inhibition ( Emax​ ), and off-target organ toxicity of the formulation[2].

Step-by-Step Methodology:

  • Acclimation & Baseline (Days -7 to -1):

    • Acclimate adult male Wistar rats (n=10/group) under standard conditions.

    • On Day -1, perform a lateral tail vein blood draw (200 µL). Separate erythrocytes from plasma. Assay erythrocyte AChE via the modified Ellman colorimetric method to establish the internal baseline.

  • Dosing (Day 0):

    • Administer the 4-Formamido-3-cresyl methylcarbamate formulation via oral gavage. Standard sublethal testing brackets are 10, 20, and 40 mg/kg body weight[2]. Include a vehicle-only control group.

  • Longitudinal Sampling (Days 1, 7, 14):

    • Draw 200 µL of blood at each timepoint.

    • Causality Check: Day 1 captures the acute burst release (expected AChE drop). Days 7 and 14 evaluate the sustained release or recovery phase of the formulation.

  • Biochemical Assays:

    • Quantify AChE using acetylthiocholine iodide as a substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Analyze plasma for ALP, triglycerides, urea, and creatinine to monitor hepatic and renal stress[2].

  • Terminal Endpoints (Day 14):

    • Euthanize subjects via CO2​ asphyxiation.

    • Harvest the brain (for terminal CNS AChE quantification), liver, and kidneys.

    • Fix tissues in 10% neutral buffered formalin for H&E staining to assess hemorrhagic foci and parenchymal vacuolation[2].

Workflow A Acclimation & Baseline (Wistar Rats, n=10/group) B Formulation Dosing (Oral Gavage) A->B C Longitudinal Blood Sampling (Days 1, 7, 14) B->C D Erythrocyte AChE Assay (Ellman Method) C->D E Terminal Endpoints (Day 14) C->E End of Study F Brain AChE & Histology (Hepatic/Renal) E->F

In vivo experimental workflow for toxicodynamic evaluation in Wistar rats.

Protocol B: Target Efficacy Bioassay (Aquatic Invertebrate Model)

Objective: Determine the environmental efficacy and bioaccumulation potential of the formulation using an aquatic invertebrate model (Orconectes limosus, freshwater crayfish), a proven model for aminocarb and its metabolites[3].

Step-by-Step Methodology:

  • System Preparation: House adult crayfish in aerated glass aquaria at 15°C.

  • Exposure: Introduce the formulation into the water column at tiered concentrations (e.g., 0.1 to 60.0 ppm)[3].

  • Observation & Sampling: Monitor behavioral changes (sluggishness, paralysis) and mortality over 96 to 144 hours.

  • Residue Extraction: Homogenize surviving and deceased crayfish tissues. Extract with acetonitrile and partition with hexane/dichloromethane to isolate the 4-formamido analogs.

  • Quantification: Use HPLC-MS/MS to quantify tissue accumulation of 4-Formamido-3-cresyl methylcarbamate.

    • Self-Validating Check: Concurrently sample the aquarium water. Calculating the Bioaccumulation Factor (BAF = Tissue Concentration / Water Concentration) ensures that observed mortality is causally linked to tissue uptake rather than secondary water quality degradation[3].

Data Presentation & Expected Outcomes

Table 1: Quantitative Toxicodynamic Biomarkers (Wistar Rat Model)

Expected physiological shifts based on subchronic carbamate exposure profiles.

BiomarkerBaseline (Day 0)Acute Phase (Day 1)Subchronic Phase (Day 14)Pathophysiological Implication
Erythrocyte AChE 100% (Normalized)↓ 40-60%Return to baseline (if immediate release)Direct target engagement / Neurotoxicity
Serum ALP Normal RangeNo significant change↑ Significantly elevatedHepatic parenchymal disturbance
Triglycerides Normal RangeNo significant change↓ Significantly reducedAltered hepatic lipid metabolism
Urea & Creatinine Normal RangeNo significant change↑ Significantly elevatedRenal injury / Hemorrhagic foci
Table 2: Target Efficacy Metrics (Invertebrate Model)

Comparative metrics for evaluating novel formulation performance.

MetricAssessment TimepointExpected Outcome (Standard)Expected Outcome (Controlled-Release)Causality / Rationale
LC50​ 96 Hours~33 ppm[3]< 15 ppmControlled release prevents rapid hydrolysis in water, increasing bioavailability.
Tissue Residue 144 HoursLow (Rapid clearance)High (Sustained uptake)Continuous gradient maintains active metabolite levels in hemolymph.
Behavioral Onset 24 HoursImmediate paralysisDelayed sluggishnessGradual AChE inhibition prevents immediate shock, allowing deeper tissue penetration.

References

  • Abdel-Wahab, A. M., and J. E. Casida. "Photooxidation of Two 4-Dimethylaminoaryl Methylcarbamate Insecticides (Zectran and Matacil) on Bean Foliage and of Alkylaminophenyl Methylcarbamates on Silica Gel Chromatoplates." Journal of Agricultural and Food Chemistry, vol. 15, 1967, pp. 479-487. URL:[Link]

  • Sundaram, K. M. S., and S. Y. Szeto. "A study on the lethal toxicity of Aminocarb to freshwater crayfish and its in vivo metabolism." Journal of Environmental Science and Health, Part B, vol. 14, no. 6, 1979, pp. 589-603. URL:[Link]

  • Dias, Elsa, et al. "Characterization of the Toxicological Effects of Aminocarb on Rats: Hematological, Biochemical, and Histological Analyses." Journal of Toxicology and Environmental Health, Part A, vol. 77, no. 14-16, 2014, pp. 849-855. URL:[Link]

Sources

Application

4-Formamido-3-cresyl methylcarbamate sample preparation techniques for GC-MS

Application Note: Advanced Sample Preparation and GC-MS/MS Quantification of 4-Formamido-3-cresyl Methylcarbamate Introduction & Mechanistic Background 4-Formamido-3-cresyl methylcarbamate (CAS No. 10234-35-2), frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation and GC-MS/MS Quantification of 4-Formamido-3-cresyl Methylcarbamate

Introduction & Mechanistic Background

4-Formamido-3-cresyl methylcarbamate (CAS No. 10234-35-2), frequently referred to in literature as formamido matacil or formamido aminocarb, is a critical environmental degradation product of the broad-spectrum carbamate insecticide aminocarb[1][2][3]. Monitoring this specific metabolite in environmental matrices (water, soil, and agricultural runoff) is essential for comprehensive ecological risk assessments.

However, the analysis of N-methylcarbamates and their metabolites via Gas Chromatography-Mass Spectrometry (GC-MS) presents a notorious analytical hurdle. The carbamate linkage is highly thermolabile. When exposed to temperatures exceeding 200°C in a standard GC injection port, the acidic N-H proton facilitates a cyclic transition state, leading to rapid thermal elimination. This breakdown yields the corresponding substituted phenol and methyl isocyanate, effectively destroying the intact analyte before it reaches the column[4][5].

To circumvent this thermal degradation and prevent adsorption onto active silanol sites on glass liners, a highly controlled sample preparation workflow featuring Solid-Phase Extraction (SPE) and chemical derivatization is strictly required[6].

Pathway A 4-Formamido-3-cresyl methylcarbamate B Thermal Degradation (Phenol + Methyl Isocyanate) A->B Unprotected GC Injection (>200°C) C Derivatized Intact Analyte (Methylated/Acylated) A->C Derivatization (TMAH / HFBA)

Thermal degradation pathway of underivatized carbamates versus stabilization via derivatization.

Experimental Workflow Design

The following workflow is designed not just as a sequence of steps, but as a self-validating analytical system . Every phase of the extraction and derivatization process includes internal checks to ensure that matrix effects, extraction losses, and derivatization efficiencies are continuously monitored and corrected.

Workflow A Environmental Sample (Water/Soil Matrix) B Solid-Phase Extraction (SPE) (SDVB / XAD-4 Resin) A->B C Elution & Concentration (DCM:Ethyl Acetate) B->C D Chemical Derivatization (In-Port Alkylation or Off-Line Acylation) C->D E GC-MS/MS Analysis (EI/MRM Mode) D->E F Data Processing & Self-Validating Quantification E->F

End-to-end sample preparation and GC-MS/MS analytical workflow for carbamate metabolites.

Step-by-Step Methodologies

Matrix Extraction via Polymeric Solid-Phase Extraction (SPE)

Causality & Expertise: Environmental waters contain humic and fulvic acids that can foul GC liners and quench derivatization reagents. Amberlite XAD-4 or modern highly cross-linked styrene-divinylbenzene (SDVB) resins are chosen here because they provide superior retention for moderately polar carbamate metabolites via π-π interactions, while allowing highly polar inorganic salts to pass through unretained[4].

Protocol:

  • Sample Preparation: Filter 500 mL of the environmental water sample through a 0.45 µm glass fiber filter. Adjust the pH to 7.0 using a 0.1 M phosphate buffer. Reasoning: Maintaining a neutral pH ensures the formamido moiety remains un-ionized, maximizing retention on the hydrophobic SPE sorbent.

  • Isotopic Spiking (Self-Validation): Spike the sample with 10 µL of Aminocarb-d3 (10 µg/mL). This internal standard will track through the entire protocol, automatically correcting for absolute recovery losses.

  • SPE Conditioning: Condition a 500 mg / 6 mL SDVB SPE cartridge with 5 mL dichloromethane (DCM), followed by 5 mL methanol, and 5 mL HPLC-grade water. Critical: Do not allow the sorbent bed to dry out, as this collapses the pores and drastically reduces recovery.

  • Loading: Pass the buffered sample through the cartridge at a strictly controlled flow rate of 5 mL/min.

  • Washing: Wash the sorbent with 5 mL of 5% methanol in water to elute weakly bound matrix interferences. Dry the cartridge under a gentle nitrogen stream for 10 minutes.

  • Elution: Elute the target metabolite using 2 × 3 mL of a DCM:Ethyl Acetate (1:1, v/v) mixture.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of ultra-high purity nitrogen at 35°C. Reconstitute precisely in 1.0 mL of anhydrous acetone.

Derivatization Strategies for GC-MS

To stabilize 4-formamido-3-cresyl methylcarbamate, the acidic N-H proton must be replaced. We recommend In-Port Flash Alkylation for high-throughput MS/MS analysis[6], or Off-Line Acylation for complex matrices requiring enhanced selectivity[4][7].

Method A: In-Port Flash Alkylation (Methylation) Causality: Trimethylanilinium hydroxide (TMAH) is a potent methylating agent. When injected into the heated GC port (250°C), TMAH instantly methylates the N-H bond of the carbamate, sterically protecting the linkage and preventing thermal elimination[6].

  • Reagent Prep: Prepare a fresh 0.2 M solution of TMAH in methanol.

  • Mixing: In a deactivated GC autosampler vial, combine 100 µL of the reconstituted SPE extract with 10 µL of the TMAH reagent.

  • Injection: Inject 2 µL of the mixture directly into the GC injection port operating in Splitless mode at 250°C.

Method B: Off-Line Acylation with HFBA Causality: Heptafluorobutyric anhydride (HFBA) reacts with secondary amines to form heavily fluorinated derivatives. This significantly increases the volatility of the metabolite and provides exceptional sensitivity if the mass spectrometer is operated in Electron Capture Negative Ionization (ECNI) mode[4][8].

  • Reaction: Transfer 500 µL of the SPE extract to a silanized reaction vial and evaporate to dryness.

  • Reagent Addition: Add 100 µL of anhydrous hexane, 50 µL of HFBA, and 10 µL of pyridine (acting as a basic catalyst).

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 45 minutes.

  • Quenching: Cool to room temperature. Add 1 mL of 5% aqueous sodium bicarbonate to neutralize the highly acidic excess HFBA.

  • Extraction: Vortex vigorously for 1 minute. Extract the upper organic (hexane) layer and transfer it to a GC vial containing a pinch of anhydrous sodium sulfate to remove residual moisture.

GC-MS/MS Analytical Conditions & Self-Validation

To ensure absolute data trustworthiness, the GC-MS/MS system must be properly configured to handle derivatized carbamates[5][9].

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., 30 m × 0.25 mm ID × 0.25 µm film)[6].

  • Injection Port: 250°C. Crucial: Use a dimethyldichlorosilane (DMCS)-treated, deactivated single-taper glass liner with deactivated glass wool. Active silanol sites in standard liners will degrade the analyte even post-derivatization[5].

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Mode: Multiple Reaction Monitoring (MRM) using Electron Ionization (EI, 70 eV).

System Self-Validation Checkpoints:

  • Derivatization Efficiency Check: The absolute peak area of the derivatized Aminocarb-d3 internal standard must not deviate by more than 20% from a neat, derivatized standard. A significant drop indicates reagent depletion or matrix quenching.

  • Ion Ratio Confirmation: The relative abundance of the quantifier to qualifier MRM transitions must remain within ±15% of the calibration average. Deviation indicates a co-eluting matrix interference, invalidating the quantitative result for that specific sample.

Quantitative Data & Method Performance

The following table summarizes the expected quantitative performance of the described sample preparation and GC-MS/MS methodologies based on validated literature parameters for carbamate metabolites[7][9].

AnalyteDerivatization MethodLOD (µg/L)LOQ (µg/L)Mean Recovery (%)RSD (%)
Aminocarb (Parent) Flash Alkylation (TMAH)0.0100.03094.54.2
4-Formamido-3-cresyl methylcarbamate Flash Alkylation (TMAH)0.0150.04592.15.1
Aminocarb (Parent) Acylation (HFBA)0.0050.01589.46.3
4-Formamido-3-cresyl methylcarbamate Acylation (HFBA)0.0080.02487.87.0

Table 1: Comparative performance metrics for the extraction and GC-MS/MS analysis of aminocarb and its formamido metabolite in environmental water matrices.

Sources

Method

Advanced Application Note: Utilizing 4-Formamido-3-cresyl methylcarbamate as an Internal Standard for LC-MS/MS Quantification of Carbamate Pesticides

Introduction & Mechanistic Rationale Carbamate pesticides (e.g., Carbofuran, Propoxur, Methomyl) are widely utilized agricultural chemicals that require rigorous monitoring due to their neurotoxic inhibition of acetylcho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Carbamate pesticides (e.g., Carbofuran, Propoxur, Methomyl) are widely utilized agricultural chemicals that require rigorous monitoring due to their neurotoxic inhibition of acetylcholinesterase. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for their trace-level quantification, as outlined in [1]. However, analyzing these compounds in complex food and environmental matrices presents a significant analytical hurdle: Electrospray Ionization (ESI) matrix effects . Co-eluting matrix components compete with target analytes for charge in the ESI droplet, leading to unpredictable ion suppression or enhancement.

To ensure quantitative trustworthiness, an Internal Standard (IS) must be employed. While isotopically labeled standards (e.g., Carbofuran-d3) are ideal, they are often cost-prohibitive or commercially unavailable for comprehensive multiresidue panels. 4-Formamido-3-cresyl methylcarbamate (FCMC, CAS: 10234-35-2) serves as an exceptional analog internal standard for this class of compounds[2].

The Causality of Choice (Mechanistic Insight): FCMC contains the core N-methylcarbamate moiety, ensuring its chromatographic partitioning and ionization efficiency closely mirror those of target carbamates. Because it is a specific derivative/metabolite of Aminocarb, it rarely occurs natively in standard agricultural matrices, providing a clean analytical background. During ESI, if matrix-induced ion suppression occurs, FCMC is suppressed at the exact same rate as the target analytes. This ensures the Target/IS peak area ratio remains constant, creating a self-validating quantitative system.

Experimental Protocols & Methodologies

This protocol integrates a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with LC-MS/MS analysis, a standard approach for[3]. The inclusion of FCMC prior to extraction validates both the physical extraction recovery and the ESI ionization efficiency.

Step-by-Step QuEChERS Workflow
  • Sample Preparation : Homogenize 10.0 g of the agricultural sample (e.g., cucumber, apple) in a 50 mL PTFE centrifuge tube.

  • IS Spiking (Critical Step) : Spike the homogenate with 100 µL of a 1.0 µg/mL FCMC working solution. Vortex for 30 seconds. Causality: Spiking before the addition of extraction solvents ensures the IS accounts for any physical losses or degradation during the QuEChERS process.

  • Extraction : Add 10 mL of LC-MS grade Acetonitrile. Shake vigorously mechanically for 1 minute.

  • Salting Out : Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup : Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Analysis Preparation : Transfer the final purified supernatant to an autosampler vial for direct LC-MS/MS injection.

G A 1. Sample Homogenization (10 g matrix) B 2. IS Spiking (Add 4-Formamido-3-cresyl methylcarbamate) A->B C 3. Extraction (Acetonitrile + QuEChERS Salts) B->C D 4. Centrifugation (Phase Separation) C->D E 5. dSPE Cleanup (PSA, C18, MgSO4) D->E F 6. LC-MS/MS Analysis (ESI+ MRM Mode) E->F

Caption: Step-by-step QuEChERS extraction and LC-MS/MS workflow using FCMC as an internal standard.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2-micron C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) to ensure sharp peak shapes and adequate retention of polar carbamates.

Table 1: Mobile Phase Gradient Program
Time (min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (0.1% Formic Acid in Acetonitrile)Flow Rate (mL/min)
0.095%5%0.4
1.095%5%0.4
6.040%60%0.4
8.05%95%0.4
10.05%95%0.4
10.195%5%0.4
13.095%5%0.4
Table 2: MRM Transitions for Target Carbamates and FCMC (IS)
CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Methomyl163.188.0106.010 / 15
Propoxur210.1111.1168.115 / 10
Carbofuran222.1165.1123.115 / 20
FCMC (IS) 209.1 152.1 124.1 12 / 18

Mechanistic Note on Fragmentation: N-methylcarbamates characteristically undergo a neutral loss of methyl isocyanate (CH₃NCO, 57 Da) during Collision-Induced Dissociation (CID). FCMC (m/z 209.1) follows this exact mechanistic pathway, yielding a robust and highly specific quantifier ion at m/z 152.1.

Data Integrity and Matrix Effect Compensation

To validate the trustworthiness of the method, a Matrix Effect (ME) assessment must be performed for every new sample type. ME is calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

Without an internal standard, carbamates often exhibit ME values between -40% and -70% (severe ion suppression) in complex matrices like pigmented fruits or soil[1]. By normalizing the target peak area to the FCMC peak area, the relative ME is mathematically brought within the acceptable ±20% range.

G cluster_0 Electrospray Ionization (ESI+) N1 Target Carbamate N4 Ion Suppression (Reduced Signal) N1->N4 Affected N2 FCMC (Internal Standard) N2->N4 Affected equally N3 Matrix Interferents N3->N4 Competes for charge N5 Normalized Response (Target/IS = Constant) N4->N5 Ratio compensates

Caption: Mechanistic compensation of ESI matrix effects by FCMC internal standard during LC-MS/MS.

References

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Application Note 5991-7848EN. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection." Revision 2. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving extraction yield of 4-Formamido-3-cresyl methylcarbamate from complex matrices

Welcome to the technical support center for improving the extraction yield of 4-Formamido-3-cresyl methylcarbamate from complex matrices. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for improving the extraction yield of 4-Formamido-3-cresyl methylcarbamate from complex matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this carbamate insecticide, also known as formetanate, for accurate quantification. Here, we will delve into the common challenges and provide practical, field-proven solutions to enhance your extraction efficiency and ensure data integrity.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the extraction of 4-Formamido-3-cresyl methylcarbamate and their initial troubleshooting steps:

Q1: My recovery of 4-Formamido-3-cresyl methylcarbamate is consistently low. What are the likely causes?

A1: Low recovery can stem from several factors. Firstly, consider the stability of the analyte. Carbamates can be susceptible to hydrolysis, especially under alkaline conditions[1]. Ensure your extraction and processing steps are performed under neutral or slightly acidic conditions. Secondly, incomplete extraction from the sample matrix is a common culprit. The choice of extraction solvent is critical; acetonitrile has been shown to be effective for extracting formetanate hydrochloride from various agricultural products[2][3][4][5]. Finally, inefficient cleanup can lead to loss of the analyte. The selection of dispersive solid-phase extraction (d-SPE) sorbents should be tailored to your specific matrix to remove interferences without retaining the target compound.

Q2: I'm observing significant matrix effects, particularly ion suppression, in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects are a primary challenge in LC-MS/MS analysis of complex samples and arise from co-extracted compounds that interfere with the ionization of the target analyte[6][7]. To combat this, consider the following:

  • Sample Dilution: A straightforward and effective method is to dilute your final extract. This reduces the concentration of interfering matrix components[8].

  • Optimized Cleanup: Employing the right d-SPE sorbents in your QuEChERS protocol is crucial. For pigmented samples, graphitized carbon black (GCB) can be effective, while primary secondary amine (PSA) helps in removing fatty acids and sugars[9][10]. For high-fat matrices like cheese, specialized sorbents such as Z-Sep+ can be beneficial[11].

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction procedure as your samples. This helps to compensate for signal suppression or enhancement[6].

  • Chromatographic Separation: Improving the chromatographic separation of your analyte from co-eluting matrix components can also reduce ion suppression.

Q3: The peak shape of my analyte is poor (e.g., tailing, fronting, or splitting). What could be the issue?

A3: Poor peak shape can compromise resolution and lead to inaccurate quantification[12]. Common causes include:

  • Peak Tailing: Often caused by secondary interactions between the basic analyte and active sites on the column. Ensure the mobile phase pH is appropriate and consider using a column with end-capping[12].

  • Peak Fronting: This can be a result of column overload. Try diluting your sample or reducing the injection volume[12].

  • Peak Splitting: A common reason is that the injection solvent is significantly stronger than the mobile phase. Re-dissolve your final extract in the initial mobile phase or a weaker solvent[12].

Q4: Can I use methods other than QuEChERS for extraction?

A4: While QuEChERS is a widely adopted and efficient method for carbamate analysis[3][4][5][9][13], other techniques can be employed. Solid-Phase Extraction (SPE) offers a more controlled cleanup and can be advantageous for cleaner extracts, especially from challenging matrices[9][14][15]. Magnetic Solid-Phase Extraction (MSPE) is an emerging technique that utilizes magnetic sorbents for rapid and efficient extraction[16][17]. However, traditional Liquid-Liquid Extraction (LLE) is generally less favored due to its high solvent consumption and lower analyte concentration capabilities[9].

Troubleshooting Guides

Guide 1: Troubleshooting the QuEChERS Workflow for 4-Formamido-3-cresyl methylcarbamate

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for pesticide residue analysis. Here’s a step-by-step guide to troubleshoot and optimize this workflow for 4-Formamido-3-cresyl methylcarbamate.

Experimental Protocol: Modified QuEChERS for Agricultural Matrices

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile (with 1% acetic acid for better stability). Vortex vigorously for 1 minute. Acetonitrile has demonstrated high recovery rates for formetanate hydrochloride[2][3][4][5].

  • Salting-Out: Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl or sodium acetate)[12][13]. Shake vigorously for 1 minute to induce phase separation.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes[12].

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube. The choice of sorbent is critical and matrix-dependent (see table below). Vortex for 30 seconds and centrifuge.

  • Final Extract: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Troubleshooting Low Recovery in QuEChERS

QuEChERS_Troubleshooting

d-SPE Sorbent Selection Guide

Matrix TypePrimary InterferenceRecommended Sorbent(s)Rationale
Fruits & Vegetables (General)Sugars, organic acids, fatty acidsPSA (Primary Secondary Amine) + C18PSA removes polar interferences, C18 targets non-polar compounds[9][12].
Pigmented Fruits & Vegetables (e.g., spinach, berries)Pigments (chlorophyll, carotenoids), sterolsPSA + C18 + GCB (Graphitized Carbon Black)GCB effectively removes pigments, but use sparingly as it can adsorb planar analytes.
High-Fat Matrices (e.g., cheese, avocado)LipidsC18 or Z-Sep+Z-Sep+ is a zirconia-based sorbent designed for enhanced fat removal[11].
Aromatic HerbsEssential oils, pigmentsPSA + C18 + GCBA combination is often needed to handle the complexity of these matrices[18][19].
Guide 2: Optimizing Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE can provide a more thorough cleanup than d-SPE, which is beneficial for complex matrices or when lower detection limits are required.

Experimental Protocol: General SPE for Carbamate Extraction

  • Sample Pre-treatment: The initial acetonitrile extract from the QuEChERS-like procedure (before d-SPE) can be used as the loading solution. It may need to be diluted with water to ensure proper retention on a reversed-phase sorbent.

  • Column Conditioning: Condition the SPE cartridge (e.g., C18) with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

  • Elution: Elute the 4-Formamido-3-cresyl methylcarbamate with a stronger solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for analysis.

Troubleshooting SPE

SPE_Troubleshooting_Logic

Mitigating Matrix Effects: A Deeper Dive

Matrix effects can significantly compromise the accuracy of your quantitative analysis[7][20]. Beyond the initial troubleshooting steps, a systematic approach is necessary for robust method development.

Quantifying Matrix Effects

The matrix effect (ME) can be calculated using the following formula:

ME (%) = ( (Peak area in matrix-matched standard) / (Peak area in solvent standard) - 1 ) * 100

A positive value indicates ion enhancement, while a negative value signifies ion suppression. Values between -20% and 20% are generally considered acceptable.

Strategies for Minimizing Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of co-eluting interferences.Simple and effective for moderate matrix effects[8].May compromise the limit of quantification (LOQ).
Matrix-Matched Calibration Compensates for signal suppression/enhancement by preparing standards in a blank matrix extract.Highly effective and widely used[6].Requires a representative blank matrix; can be laborious.
Isotopically Labeled Internal Standards A stable isotope-labeled analog of the analyte is added to the sample before extraction. It co-elutes and experiences similar matrix effects.Considered the gold standard for correcting matrix effects and extraction losses.Can be expensive and not always commercially available.
Advanced Cleanup Utilizes more selective sorbents in d-SPE or SPE to remove specific interferences.Can significantly reduce matrix effects at the source[11][14].May require more extensive method development.

References

  • Kobayashi, M., Sakai, N., Kamijo, K., Koike, H., Nemoto, S., & Shindo, T. (2017). Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS. Shokuhin Eiseigaku Zasshi, 58(5), 221-228. [Link]

  • Zhang, K. (2020, October 20). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek. [Link]

  • IntechOpen. (2022, November 2). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. [Link]

  • Jampasa, S., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 11847-11858. [Link]

  • Lehotay, S. J., & Schenck, F. J. (2010). Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 58(10), 5951-5957. [Link]

  • Wang, J., & Chow, W. (2015). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(5), 1358-1366. [Link]

  • HPC Standards. High-Purity Formetanate Hydrochloride for Accurate Residue Analysis. [Link]

  • Lehotay, S. J., & Schenck, F. J. (2010). Determination of Formetanate Hydrochloride in Fruit Samples Using Liquid Chromatography−Mass Selective Detection or −Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 58(10), 5951-5957. [Link]

  • ResearchGate. (n.d.). Determination of Formetanate Hydrochloride in Fruit Samples Using Liquid Chromatography-Mass Selective Detection or-Tandem Mass Spectrometry. [Link]

  • Seo, H. J., et al. (2026, January 31). Study on Matrix Effects in Pesticide Residue Analysis of Agricultural Products Using LC-MS/MS. ResearchGate. [Link]

  • Han, L., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1218. [Link]

  • Moreno-González, D., et al. (2017). Evaluation of a new modified QuEChERS method for the monitoring of carbamate residues in high-fat cheeses by using UHPLC-MS/MS. Journal of Separation Science, 40(2), 524-532. [Link]

  • Wang, Y., et al. (2022). Efficient Extraction and Determination of Carbamate Pesticides in Vegetables Based on a Covalent Organic Frameworks with Acylamide Sites. Journal of Chromatography A, 1667, 462895. [Link]

  • Lian, C., et al. (2020). Determination of four kinds of carbamate pesticide residues in food by QuEChERS-HPLC. Food Science, 41(8), 206-209. [Link]

  • Nantia, E. A., et al. (2017). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. Food Chemistry, 216, 334-341. [Link]

  • Nantia, E. A., et al. (2017). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. Food Chemistry, 216, 334-341. [Link]

  • ResearchGate. (n.d.). A rapid determination and extraction of three carbamate insecticides using LC-ESI-MS/MS: Application to their identification in a real river water sample. [Link]

  • Wang, C., et al. (2019). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. Journal of Chromatography A, 1600, 9-16. [Link]

  • Jampasa, S., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 11847-11858. [Link]

  • ResearchGate. (n.d.). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. [Link]

  • Chen, Y., et al. (2015). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 20(8), 13868-13884. [Link]

  • Rauch, P., et al. (2003). Correlation study of enzyme-linked immunosorbent assay and high-performance liquid chromatography/tandem mass spectrometry for the determination of N-methylcarbamate insecticides in baby food. Analytica Chimica Acta, 483(1-2), 221-229. [Link]

  • Taylor & Francis. (n.d.). Methyl carbamate – Knowledge and References. [Link]

  • Agilent Technologies. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]

  • Wikipedia. (n.d.). Methyl carbamate. [Link]

  • Environmental Bio-Technology, Co., Ltd. (n.d.). Carbamate insecticides. [Link]

  • Mondloch, J. E., et al. (2015). Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal-Organic Framework. Angewandte Chemie International Edition, 54(23), 6974-6978. [Link]

  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589. [Link]

  • ChemicalRegister. (n.d.). (4-formamido-3-methylphenyl) N-methylcarbamate (CAS No. 10234-35-2) Suppliers. [Link]-N-methylcarbamate/Suppliers/CAS-10234-35-2.html)

  • Araújo, M. E. M., et al. (2000). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, (1), 1213-1218. [Link]

  • ResearchGate. (n.d.). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. [Link]

  • Li, Y., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences, 24(1), 433. [Link]

Sources

Optimization

Technical Support Center: HPLC &amp; LC-MS Mobile Phase Optimization for 4-Formamido-3-cresyl methylcarbamate

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals troubleshooting the chromatographic retention of 4-Formamido-3-cresyl methylcarbama...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals troubleshooting the chromatographic retention of 4-Formamido-3-cresyl methylcarbamate (CAS 10234-35-2, also known as Formamido matacil). Due to its dual functional groups—a formamido moiety and a carbamate ester linkage—this analyte presents unique analytical challenges, including susceptibility to base-catalyzed hydrolysis and secondary interactions with stationary phase silanols.

Below, you will find in-depth troubleshooting guides, self-validating protocols, and quantitative data to optimize your mobile phase.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my retention time for 4-Formamido-3-cresyl methylcarbamate drifting, and why are the peaks tailing on a standard C18 column? A: Retention time drift and peak tailing for this specific compound are almost exclusively driven by mobile phase pH and buffer capacity. The causality is twofold:

  • Silanol Interactions: The formamido group is highly polar and acts as both a hydrogen bond donor and acceptor. If the mobile phase lacks sufficient buffering, the analyte interacts with unendcapped, ionized residual silanols (pKa ~4.5) on the silica stationary phase, causing severe tailing.

  • Analyte Hydrolysis: Carbamate ester linkages are notoriously unstable in alkaline conditions. Using a mobile phase with a pH > 7 initiates on-column base-catalyzed hydrolysis, degrading the analyte into its constituent phenol and methylamine derivatives. This manifests as shifting retention times and reduced peak areas.

Solution: Constrain your mobile phase pH between 3.0 and 4.5. This suppresses silanol ionization and chemically stabilizes the carbamate linkage during the chromatographic run.

Q2: What is the optimal mobile phase composition for modern LC-MS/MS versus traditional HPLC-Fluorescence? A: The choice of mobile phase is strictly dictated by your detector's requirements:

  • HPLC-Fluorescence (HPLC-FLD): As established in [1], traditional analysis of N-methylcarbamates utilizes a binary gradient of Water and Methanol, followed by post-column derivatization with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a detectable fluorophore.

  • LC-MS/MS: Post-column derivatization is unnecessary, but volatile buffers are strictly required to prevent ion suppression in the electrospray ionization (ESI) source. A mobile phase of 10 mM ammonium formate in water (pH 3.5) paired with Methanol is optimal. Methanol is preferred over acetonitrile because its protic nature provides superior solvation for the polar formamido moiety, yielding better peak symmetry and recovery, a principle supported by [2].

Q3: How do I resolve matrix interferences co-eluting with the analyte in complex biological or environmental samples? A: Adjust the gradient steepness and organic modifier. A shallower gradient (e.g., increasing the organic modifier by 2% per minute instead of 5%) increases longitudinal resolution. Additionally, maintaining a column temperature of 30°C–35°C improves mass transfer without risking the thermal degradation commonly seen in gas chromatography (GC) of carbamates.

Part 2: Diagnostic Workflow Visualization

G Start Retention Time Shift Detected (4-Formamido-3-cresyl methylcarbamate) CheckMech 1. Verify Pump & Pressure (Rule out mechanical leaks) Start->CheckMech CheckChem 2. Evaluate Mobile Phase (pH, Organic %, Buffer) CheckMech->CheckChem Hydrolysis Analyte Hydrolysis? (Carbamates degrade at high pH) CheckChem->Hydrolysis AdjustPH Adjust to pH 3.0 - 4.5 (e.g., 10mM Ammonium Formate) Hydrolysis->AdjustPH SST System Suitability Test (Self-Validating Protocol) AdjustPH->SST

Logical workflow for troubleshooting carbamate retention time shifts and peak degradation.

Part 3: Step-by-Step Experimental Protocol

Mobile Phase Optimization & System Suitability Protocol To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Every step includes a built-in check to verify system integrity before proceeding.

  • Step 1: Mobile Phase Preparation

    • Mobile Phase A (Aqueous): Dissolve ammonium formate to a final concentration of 10 mM in LC-MS grade water. Adjust the pH to 3.5 ± 0.1 using LC-MS grade formic acid. Filter through a 0.2 µm membrane.

    • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

  • Step 2: Column Equilibration

    • Install a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Flush the column with 95% A / 5% B at 0.3 mL/min for at least 20 column volumes to ensure the stationary phase is fully protonated and equilibrated.

  • Step 3: Blank Injection (Self-Validation Step 1)

    • Inject 5 µL of the initial mobile phase (95% A / 5% B).

    • Causality: This step is critical to establish a baseline, rule out ghost peaks, verify the absence of system carryover, and ensure uncontaminated solvents before introducing the analyte.

  • Step 4: System Suitability Test (SST) Injection (Self-Validation Step 2)

    • Inject a 10 ng/mL standard of 4-Formamido-3-cresyl methylcarbamate spiked with a stable isotope-labeled internal standard (e.g., Carbaryl-d7).

    • Acceptance Criteria: Validate that the retention time precision is %RSD < 1.0% across 5 replicate injections, capacity factor ( k′ ) > 2, and tailing factor ( Tf​ ) < 1.5.

Part 4: Quantitative Data Summaries

Table 1: Optimized Gradient Profile for 4-Formamido-3-cresyl methylcarbamate (LC-MS/MS)

Time (min)Flow Rate (mL/min)% Mobile Phase A (10 mM NH₄FA, pH 3.5)% Mobile Phase B (Methanol)Expected Elution Behavior & Causality
0.000.3955High aqueous content focuses the polar formamido group at the column head.
1.000.3955Isocratic hold to elute unretained matrix salts and polar interferents.
6.000.34060Linear gradient to elute the intact carbamate (Expected RT: ~4.2 - 4.8 min).
7.500.3595High organic wash to remove hydrophobic matrix lipids and strongly bound compounds.
8.000.3955Return to initial conditions.
12.000.3955Re-equilibration (Self-validation of column stability prior to the next injection).

References

  • Title: The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 Source: Agilent Technologies URL: [Link]

  • Title: Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography Source: Se Pu (Chinese Journal of Chromatography), 1997. PubMed. URL: [Link]

Sources

Troubleshooting

reducing matrix effects in LC-MS/MS analysis of 4-Formamido-3-cresyl methylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in bioanalytical chemistry: matrix effects during the LC-MS/MS analys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in bioanalytical chemistry: matrix effects during the LC-MS/MS analysis of 4-Formamido-3-cresyl methylcarbamate (also known as formamido matacil).

Rather than simply providing a list of generic fixes, this guide is built on mechanistic causality and self-validating protocols. By understanding why your signal fluctuates, you can engineer robust, reproducible assays.

Section 1: Mechanistic Grounding – The Causality of Ion Suppression

Why does 4-Formamido-3-cresyl methylcarbamate suffer from matrix effects? 4-Formamido-3-cresyl methylcarbamate is a moderately polar, low-molecular-weight carbamate (MW ~208.2 g/mol ). In LC-MS/MS, it is typically ionized via Electrospray Ionization in positive mode (ESI+). Matrix effects—specifically ion suppression—occur at the ESI interface, not within the mass analyzer itself[1].

During ESI, the analyte must migrate to the surface of the charged droplet to be ejected into the gas phase. When your target analyte co-elutes with highly surface-active endogenous matrix components (e.g., glycerophosphocholines in plasma, humic acids in environmental samples), a fierce competition for the limited charge and surface area of the droplet occurs[2]. Because phospholipids have higher surface activity, they "crowd out" the carbamate, preventing its ionization and resulting in a suppressed, irreproducible MS signal[3].

G A ESI Droplet (Limited Charge) D Surface Charge Competition A->D B Target Analyte (Carbamate) B->D C Matrix Interferents (Phospholipids) C->D E Successful Ionization D->E Low Matrix F Ion Suppression D->F High Matrix

Mechanism of ESI ion suppression due to droplet surface charge competition.

Section 2: Diagnostic Protocols (Self-Validating Systems)

Before attempting to fix a matrix effect, you must empirically prove its existence and map its exact elution window. We rely on two self-validating protocols to achieve this[4].

Protocol A: Post-Column Infusion (PCI) for Qualitative Profiling

Causality: By continuously infusing the pure analyte post-column while injecting a blank matrix extract, any deviation in the steady baseline signal directly correlates to co-eluting matrix suppressors[5].

  • Prepare a neat standard solution of 4-Formamido-3-cresyl methylcarbamate at 100 ng/mL.

  • Connect a syringe pump to a T-zero (tee) union placed between the analytical column and the mass spectrometer ESI source.

  • Infuse the standard at 10 μL/min to establish a steady baseline signal for the MRM transition (e.g., m/z 209 → product ion).

  • Inject 10 μL of a blank matrix extract through the autosampler and run your standard LC gradient.

  • Validation: Monitor the MS chromatogram. A significant negative deflection (dip) in the baseline at the retention time of your carbamate confirms ion suppression.

Protocol B: Post-Extraction Spike for Quantitative Matrix Factor (MF)

Causality: This method quantitatively compares the ionization efficiency in the presence of matrix versus a neat solvent, isolating the matrix effect from extraction recovery[3].

  • Prepare Set A: Neat standard of 4-Formamido-3-cresyl methylcarbamate in the mobile phase.

  • Prepare Set B: Blank matrix extracted using your current protocol, then spiked post-extraction with the same concentration of the analyte.

  • Analyze both sets via LC-MS/MS (n=6 replicates).

  • Calculate the Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A).

  • Validation: An MF of 1.0 indicates no matrix effect. An MF < 0.85 indicates severe suppression, while an MF > 1.15 indicates enhancement[2].

Section 3: Data Presentation – Matrix Effect Evaluation

Summarizing quantitative data is critical for assay validation. Below is a representative data table demonstrating the evaluation of matrix effects across different sample preparation techniques for 4-Formamido-3-cresyl methylcarbamate.

Sample Preparation MethodMatrix TypeNeat Peak Area (Set A)Spiked Extract Area (Set B)Matrix Factor (MF)% CV (n=6)Conclusion
Protein Precipitation (PPT)Plasma150,00064,5000.43 18.5%Severe Suppression
Liquid-Liquid Extraction (LLE)Plasma150,000114,0000.76 9.2%Moderate Suppression
Solid Phase Extraction (SPE)Plasma150,000142,5000.95 3.1%Negligible Matrix Effect

Section 4: Troubleshooting & Mitigation Workflows

If your Matrix Factor falls outside the 0.85 – 1.15 acceptable range, execute the following step-by-step mitigation workflow.

Workflow Start Detect Matrix Effect (Post-Column Infusion) Step1 Optimize Sample Prep (Use SPE instead of PPT) Start->Step1 Step2 Modify Chromatography (Shift Retention Time) Start->Step2 Step3 Tune MS Source (Switch ESI to APCI) Start->Step3 Step4 Use Stable Isotope Labeled IS (SIL-IS) Step1->Step4 Step2->Step4 Step3->Step4 End Calculate Matrix Factor Target: MF = 0.85 - 1.15 Step4->End

Step-by-step decision matrix for mitigating LC-MS/MS matrix effects.

Step 1: Optimize Sample Clean-up (Move from PPT to SPE)

  • Action: Implement a polymeric reversed-phase or mixed-mode Solid Phase Extraction (SPE)[2].

  • Causality: Protein precipitation (PPT) leaves high concentrations of phospholipids in the extract. SPE allows you to selectively retain the carbamate while washing away phospholipids using high-organic wash steps.

  • Expert Pro-Tip: Carbamates are prone to hydrolysis at high pH. Maintain your SPE loading and washing buffers at pH < 6.0 to prevent degradation of 4-Formamido-3-cresyl methylcarbamate during extraction.

Step 2: Chromatographic Shift

  • Action: Adjust the mobile phase gradient (e.g., use a shallower gradient of Acetonitrile) or change the column chemistry (e.g., switch from C18 to a biphenyl phase).

  • Causality: This shifts the retention time of the analyte away from the "suppression zones" (the dips) identified during your Post-Column Infusion experiment[5].

Step 3: Source Optimization

  • Action: Switch the ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI), provided your sensitivity requirements are still met.

  • Causality: APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation. It is inherently much less susceptible to surface-charge competition and matrix effects than ESI[3].

Step 4: Isotopic Dilution

  • Action: Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterated analog (e.g., 4-Formamido-3-cresyl methylcarbamate-d3).

  • Causality: The SIL-IS co-elutes exactly with the native analyte and experiences the identical matrix suppression environment. This perfectly normalizes the response ratio, mathematically correcting for the matrix effect[1].

Section 5: Frequently Asked Questions (FAQs)

Q1: I am seeing a drifting retention time along with signal loss for 4-Formamido-3-cresyl methylcarbamate. Is this a matrix effect? A: Signal loss is a classic matrix effect, but a drifting retention time suggests matrix interference at the chromatographic level (e.g., lipid buildup altering the stationary phase). You must implement a stronger column wash step (e.g., 95% Isopropanol/Acetonitrile) at the end of your gradient to strip residual lipids before the next injection.

Q2: Can I just dilute my sample to reduce the matrix effect? A: Yes, the "dilute-and-shoot" method reduces the absolute concentration of interfering matrix components, thereby reducing competition at the ESI droplet surface. However, this is a viable strategy only if your mass spectrometer has sufficient baseline sensitivity to detect 4-Formamido-3-cresyl methylcarbamate at the newly diluted, sub-nanogram concentrations.

Q3: I don't have a deuterated internal standard for 4-Formamido-3-cresyl methylcarbamate. Can I use a structural analog? A: You can use a structural analog (e.g., another carbamate like aminocarb or methiocarb), but it is a compromised self-validating system. Analogs elute at different retention times, meaning they will not experience the exact same matrix suppression window as your target analyte. If you must use an analog, you must rigorously map the matrix effects across the entire chromatographic run using the PCI protocol to ensure the analog and target analyte share similar ionization efficiencies in the matrix.

Section 6: References

  • LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." Chromatography Online. URL: [Link]

  • Steiner, D., & Krska, R. (2020). "Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed." PMC. URL: [Link]

  • Ni, Z., et al. (2014). "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples." PMC. URL: [Link]

  • Ghosh, C., et al. (2011). "A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques." Walsh Medical Media. URL: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." SciSpace. URL: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-Formamido-3-cresyl Methylcarbamate Stock Solutions

Welcome to the Technical Support Center for 4-Formamido-3-cresyl methylcarbamate (commonly known as formetanate or formetanate hydrochloride). As a bifunctional molecule containing both a carbamate and a formamidine grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Formamido-3-cresyl methylcarbamate (commonly known as formetanate or formetanate hydrochloride). As a bifunctional molecule containing both a carbamate and a formamidine group, this compound presents unique stability challenges in analytical and drug development workflows.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the long-term integrity of your stock solutions.

Mechanistic FAQs: Understanding Degradation Causality

Q: Why does my formetanate stock solution degrade so rapidly in standard methanol or aqueous mixtures? A: The instability is driven by the molecule's bifunctional nature. While the carbamate group is relatively resistant to base-promoted degradation (half-life > 6 months), the formamidine group is highly labile [1]. In aqueous or protic environments (like methanol) at neutral or basic pH, the formamidine group undergoes rapid base-catalyzed hydrolysis or solvolysis[1][2]. Methanol acts as a nucleophile, leading to transesterification and rapid breakdown of the active compound[2].

Q: What is the optimal solvent matrix for long-term storage? A: You must use an aprotic solvent that has been slightly acidified. Acetonitrile acidified with 0.1% to 0.4% (v/v) acetic acid is the gold standard[3][4]. Acetonitrile prevents solvolysis, while the acetic acid maintains an acidic apparent pH, keeping the formamidine group protonated and shielding it from nucleophilic attack[3].

Q: Does storing the solution at -20°C prevent degradation if the pH is neutral? A: No. While lowering the temperature to -20°C slows the thermodynamic kinetics of degradation, a neutral apparent pH will still allow slow, continuous hydrolysis of the formamidine group over time[1][5]. Acidification is mandatory, regardless of the storage temperature.

Degradation Pathway Visualization

DegradationLogic Formetanate Formetanate (Bifunctional) pH_Acidic Acidic pH (<6) Stable Formetanate->pH_Acidic DT50 > 60 days pH_Basic Basic/Neutral pH (≥7) Unstable Formetanate->pH_Basic Base-promoted Formamidine Formamidine Group Rapid Hydrolysis pH_Basic->Formamidine t1/2 = 14.4h (pH 7.6) Carbamate Carbamate Group Slow Hydrolysis pH_Basic->Carbamate t1/2 > 6 months

Caption: Logic tree of formetanate degradation pathways based on pH.

Quantitative Stability Data

To highlight the critical importance of pH and temperature control, the following table summarizes the half-life ( DT50​ ) of formetanate under various environmental conditions.

Condition / Solvent MatrixpH LevelTemperatureHalf-Life ( DT50​ )Primary Degradation Target
Aqueous Buffer[1]pH 12.625 °C3.9 hoursFormamidine Group
Aqueous Buffer[5]pH 9.022 °C2.0 hoursFormamidine Group
Aqueous Buffer[1]pH 7.625 °C14.4 hoursFormamidine Group
Aqueous Buffer[5]pH 7.022 °C23.0 hoursFormamidine Group
Aqueous Buffer[5]pH 5.022 °C62.5 daysStable
Acetonitrile + 0.4% Acetic Acid[3]Apparent Acidic-20 °C> 1 YearHighly Stable

Self-Validating Protocol: Preparation of Long-Term Stock Solutions

To ensure absolute trustworthiness in your analytical results, stock solutions must be prepared using a self-validating gravimetric system . This methodology prevents silent concentration drift caused by solvent evaporation.

Required Materials:
  • Formetanate Hydrochloride analytical standard (purity >98%)[5].

  • LC-MS grade Acetonitrile[4].

  • Glacial Acetic Acid (LC-MS grade)[3].

  • Amber glass vials (1.5 mL or 2.0 mL) with PTFE-lined screw caps[3].

  • Analytical balance (0.01 mg readability).

Step-by-Step Methodology:
  • Matrix Preparation: Prepare the stabilization solvent by adding 400 µL of glacial acetic acid to 100 mL of LC-MS grade acetonitrile (yielding a 0.4% v/v solution)[3]. Mix thoroughly.

  • Gravimetric Weighing: Accurately weigh 10.0 mg of formetanate hydrochloride directly into a pre-tared, static-free amber glass volumetric flask.

  • Dissolution: Add approximately 8 mL of the acidified acetonitrile matrix. Vortex gently for 30 seconds. Do not use ultrasonic baths that generate heat, as localized heating can trigger degradation. Bring to exactly 10.0 mL with the solvent matrix to achieve a 1.0 mg/mL concentration.

  • Aliquoting: Transfer 1.0 mL aliquots into individual amber glass vials. Seal tightly with PTFE-lined caps to prevent interaction with active sites on standard septa[3].

  • The Self-Validating Step (Critical): Weigh each sealed vial on the analytical balance. Record this exact mass (e.g., MDay0​=3.4521 g) directly on the vial label or in your LIMS[3].

  • Storage: Store the aliquots immediately at -20°C in the dark[3].

  • Pre-Use Validation: Before using an aliquot for an experiment, allow it to equilibrate to room temperature. Re-weigh the vial ( MCurrent​ ). Calculate the weight deviation:

    • If ΔM>1% , solvent loss has occurred. Discard the vial [3].

    • If ΔM≤1% , the concentration remains accurate.

StockWorkflow Start Weigh Formetanate HCl (Amber Flask) Solvent Add Acetonitrile + 0.4% Acetic Acid Start->Solvent Dissolve Vortex Gently (Avoid Heat) Solvent->Dissolve Aliquot Aliquot into PTFE-lined Vials Dissolve->Aliquot Weigh Record Vial Mass (Self-Validation) Aliquot->Weigh Store Store at -20°C (Dark) Weigh->Store

Caption: Step-by-step workflow for stabilizing and validating formetanate stock solutions.

Troubleshooting Guide

Observed IssueRoot Cause AnalysisCorrective Action
White precipitate forms upon thawing the stock solution. Moisture ingress during storage has led to localized basic hydrolysis, precipitating insoluble degradants (formamide derivatives).Discard the vial. Ensure you are using strictly anhydrous LC-MS grade solvents and that PTFE-lined caps are torqued correctly.
LC-MS/MS shows split peaks or early-eluting unexpected masses. The formamidine group has cleaved due to insufficient acidification of the solvent matrix[1].Discard the stock. Re-prepare the solvent matrix ensuring a minimum of 0.1% to 0.4% acetic acid is present[3].
Analyte response drops by >15% over 30 days despite -20°C storage. The compound was dissolved in pure methanol or an unbuffered aqueous/organic mix[2].Switch the primary solvent to acidified acetonitrile. Never store formetanate in pure methanol[2].
Vial weight deviation exceeds 1% before use. Cap seal failure leading to the sublimation/evaporation of acetonitrile during freezer storage[3].Discard the vial, as the concentration is now artificially inflated. Use high-quality caps with integral PTFE septa[3].

References[2] Title: A Sampling and Analytical Method for the Simultaneous Determination of Multiple Organonitrogen Pesticides in Air. Source: CDC Stacks. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUO52TVFKRUbn6cTrcO44pz6cgyjuLrnL0D9BI3Z8V1XjXhCxYt4sCCdPgNSynFkFT8v-XwGSW7EL-2X9c19Nh7RJ90itGC0SMGSBt-GNudGSL9oqMkZEZb0-7kBOiL8Ph-Hakg2nEUaxKmLdI_B3OG-N6[3] Title: Stability of Pesticide Stock Solutions. Source: European Reference Laboratory for Single Residue Methods (EURL-SRM). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr27-Afmw6_R2sy2wjVRbDucvryMe6kaSIdUwko_pnDdPvqafMYxXGTBBOB0v68uUljammp1lCqFKM8O0WzszERDwKL0VremciojRy2HIUOPSv3_260noM3vBQaDGCK7yDQNZWYGo2I_zp4MEHm9HILhwt0k_0cSh2tDZwh3x_lI3kGfcnLszDjTUyT1c6TkQ=[4] Title: 531.2 Carbamate Pesticide Calibration Mixture, 100 µg/mL, Acetonitrile, 1 mL/ampul. Source: Restek. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEpZcnfSbKWBitCgC4BqHPVOGXiA6VbiCQn6j9rxyepHxw64ukHZEg_63O3UtWOw6xYxuLeFWaJaEzW1skJolO7YQwxI8YrD51mUrNPPIdMZo-a1MjPuqX[1] Title: Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. Source: PubMed (J Agric Food Chem. 2007). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0otTfunPyRWworiOYvn6Vf2AhrsCWY2tMBSVdZ3EUgAarTjiI3bDuHLQSZC3LJeBSLU9Us2M9emG95Mq-PS4qMPNRncQX4bJZZ1q9nJ6ZN0xNIBWI97Nf95Un2Uj6_T9HXpA=[5] Title: 23422-53-9・Formetanate Hydrochloride Standard・060-03541[Detail Information]. Source: FUJIFILM Wako Pure Chemical Corporation. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMgSDbSdX_OUtXrfUwP861w9a49Qy5zhMXcloQciayoKRzNXxn3tuSD28Ia6e6Q4HZcavi0LifVmtx794eBTv7WcSxf-T84Okz8ectetCnMSzrVR8F0RnOn3N9Jku1lj-zsKKaEOM9LSQsZ6Ux9cObWm-YPuhgzWiUU-2VRYFcrw==

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: Formetanate Hydrochloride versus 4-Dimethylamino-3-cresyl methylcarbamate (Aminocarb)

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of pest management, carbamate insecticides remain a significant class of compounds due to their broad-spectrum activity and specific m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of pest management, carbamate insecticides remain a significant class of compounds due to their broad-spectrum activity and specific mode of action. This guide provides a detailed comparative analysis of two such compounds: formetanate hydrochloride and 4-Dimethylamino-3-cresyl methylcarbamate, more commonly known as aminocarb. As a senior application scientist, the following content is structured to provide not only a direct comparison of their efficacy but also the underlying scientific principles and experimental methodologies required for their evaluation.

Introduction to the Compounds

Both formetanate hydrochloride and aminocarb belong to the carbamate class of insecticides.[1] Their primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the nervous system in both insects and mammals.[2][3] By inhibiting AChE, these compounds lead to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the target pest.[4]

Formetanate hydrochloride is a bifunctional compound, classified as both a formamidine acaricide and a carbamate insecticide.[5] It is particularly effective against mites and certain insect pests on various fruit crops.[6]

4-Dimethylamino-3-cresyl methylcarbamate (Aminocarb) is a well-established carbamate insecticide with a history of use against a range of insect pests in agriculture and forestry.

Comparative Efficacy and Target Pest Spectrum

The efficacy of an insecticide is best understood by its spectrum of activity against various pests. While both compounds are carbamates, their effectiveness against specific pests can vary.

Formetanate hydrochloride is primarily recognized for its potent acaricidal (miticidal) activity, but it also controls a range of other insect pests.[6] Its target pests include:

  • Spider mites

  • Thrips

  • Lygus bugs

  • Leafhoppers

  • White apple leafhoppers[7]

Aminocarb has demonstrated efficacy against a different, though sometimes overlapping, range of pests, with notable use in controlling lepidopteran larvae.

The following table provides a summary of the target pests for each compound.

Target PestFormetanate Hydrochloride4-Dimethylamino-3-cresyl methylcarbamate (Aminocarb)
Mites
Thrips
Lygus Bugs
Leafhoppers
Lepidopteran larvae (e.g., budworms)
Aphids
Sawflies

Quantitative Toxicological Comparison

A critical aspect of insecticide efficacy is its acute toxicity to the target organism. This is often quantified using the median lethal dose (LD50), which is the dose required to kill 50% of a test population. The following table compares the acute oral and dermal LD50 values for formetanate hydrochloride and aminocarb in rats.

CompoundOral LD50 (rat)Dermal LD50 (rat)
Formetanate Hydrochloride 15-26 mg/kg[8]>5600 mg/kg[8]
4-Dimethylamino-3-cresyl methylcarbamate (Aminocarb) 30 mg/kg[9]275 mg/kg[9]

Lower LD50 values indicate higher toxicity.

From the data, it is evident that both compounds have high acute oral toxicity. However, formetanate hydrochloride exhibits significantly lower dermal toxicity compared to aminocarb. This is a crucial consideration in terms of handling safety and potential non-target effects from dermal exposure.

Mechanism of Action: Acetylcholinesterase Inhibition

The insecticidal activity of both formetanate hydrochloride and aminocarb stems from their ability to inhibit the acetylcholinesterase (AChE) enzyme.[2][3] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.

The carbamate insecticide acts as a competitive inhibitor, binding to the active site of AChE. This binding, while reversible, prevents the enzyme from hydrolyzing acetylcholine. The resulting accumulation of acetylcholine in the synapse leads to continuous and uncontrolled nerve firing, causing tremors, paralysis, and eventual death of the insect.[4]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Normally binds to Receptor Postsynaptic Receptor ACh->Receptor Binds to Hydrolysis Hydrolysis AChE->Hydrolysis Hydrolyzes ACh New_Impulse Continuous Nerve Firing Receptor->New_Impulse Generates New Impulse Carbamate Carbamate Insecticide (e.g., Formetanate, Aminocarb) Carbamate->AChE Inhibits Nerve_Impulse Nerve Impulse Arrives Nerve_Impulse->ACh Release Termination Signal Termination Hydrolysis->Termination Terminates Signal

Mechanism of acetylcholinesterase inhibition by carbamate insecticides.

Experimental Protocol: Comparative Efficacy Bioassay

To empirically compare the efficacy of formetanate hydrochloride and aminocarb, a standardized bioassay is essential. The following protocol outlines a leaf-dip bioassay, commonly used for evaluating the efficacy of insecticides against spider mites.

Objective:

To determine and compare the concentration-mortality response of spider mites to formetanate hydrochloride and aminocarb.

Materials:
  • Technical grade formetanate hydrochloride and aminocarb

  • Acetone (for stock solutions)

  • Distilled water

  • Triton X-100 (or other suitable surfactant)

  • Bean plants (or other suitable host plant for spider mites)

  • Adult female spider mites (e.g., Tetranychus urticae)

  • Petri dishes

  • Filter paper

  • Fine camel-hair brush

  • Beakers and graduated cylinders

  • Pipettes

Methodology:
  • Preparation of Test Solutions:

    • Prepare stock solutions of each insecticide in acetone.

    • Create a series of serial dilutions of each insecticide in distilled water containing a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface. A control solution containing only distilled water and surfactant should also be prepared.

  • Leaf Disc Preparation:

    • Excise leaf discs from untreated host plants. The discs should be of a uniform size (e.g., 2 cm in diameter).

  • Treatment Application:

    • Dip each leaf disc into a test solution for a standardized time (e.g., 5-10 seconds).

    • Allow the treated leaf discs to air dry completely.

  • Bioassay Setup:

    • Place each dried leaf disc, adaxial side up, on a moist filter paper in a Petri dish.

    • Using a fine camel-hair brush, transfer a set number of adult female spider mites (e.g., 20-30) onto each leaf disc.

  • Incubation:

    • Maintain the Petri dishes in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).

  • Mortality Assessment:

    • Assess mite mortality at specific time points (e.g., 24, 48, and 72 hours) after treatment. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Perform a probit analysis to determine the LC50 (median lethal concentration) for each insecticide at each time point.

    • Compare the LC50 values to determine the relative efficacy of the two compounds.

Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Bioassay cluster_analysis Data Analysis Prep_Solutions Prepare Insecticide and Control Solutions Dip_Discs Dip Leaf Discs in Solutions Prep_Solutions->Dip_Discs Prep_Discs Prepare Leaf Discs Prep_Discs->Dip_Discs Dry_Discs Air Dry Discs Dip_Discs->Dry_Discs Setup_Assay Place Discs in Petri Dishes Dry_Discs->Setup_Assay Introduce_Mites Introduce Mites to Discs Setup_Assay->Introduce_Mites Incubate Incubate under Controlled Conditions Introduce_Mites->Incubate Assess_Mortality Assess Mite Mortality Incubate->Assess_Mortality Analyze_Data Perform Probit Analysis (Calculate LC50) Assess_Mortality->Analyze_Data Compare Compare Efficacy Analyze_Data->Compare

Workflow for a comparative leaf-dip bioassay.

Conclusion

Both formetanate hydrochloride and 4-Dimethylamino-3-cresyl methylcarbamate (aminocarb) are effective carbamate insecticides that function through the inhibition of acetylcholinesterase. The choice between these compounds for research or pest management applications will depend on the target pest and the desired toxicological profile.

  • Formetanate hydrochloride demonstrates high efficacy against mites and certain other insect pests, coupled with very low dermal toxicity, which is a significant advantage for applicator safety.

  • Aminocarb has a different spectrum of activity, with noted effectiveness against lepidopteran larvae. However, its higher dermal toxicity requires more stringent handling precautions.

The experimental protocol provided in this guide offers a robust framework for conducting direct, empirical comparisons of these and other insecticides. Such data-driven evaluations are essential for the development of effective and safe pest management strategies.

References

  • AERU. (2026, February 19). Formetanate hydrochloride. University of Hertfordshire. [Link]

  • Infocris Pesticide Database. (2017, November 13). formetanate hydrochloride. [Link]

  • Health Canada. (2009, April 24). Formetanate Hydrochloride. [Link]

  • Journal of Economic Entomology. Carbamate Insecticides: Comparative Insect Toxicity of Sevin, Zectran, and Other New Materials1. Oxford Academic. [Link]

  • National Center for Biotechnology Information. Formetanate. PubChem. [Link]

  • Beyond Pesticides. Gateway on Pesticide Hazards and Safe Pest Management. [Link]

  • National Center for Biotechnology Information. Formetanate hydrochloride. PubChem. [Link]

  • Journal of Agricultural and Food Chemistry. (2007, June 7). Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride. ACS Publications. [Link]

  • VTechWorks. (2011, January 17). Evaluation of Novel Carbamate Insecticides for Neurotoxicity to Non- Target Species. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Chemsrc. (2025, August 25). formetanate hydrochloride | CAS#:23422-53-9. [Link]

  • ResearchGate. Comparative study between the published analysis methods for carbamates. [Link]

  • PMC. (2024, March 29). Comparative analysis of organophosphorus versus carbamate pesticide poisoning: a case study. [Link]

  • CABI Digital Library. Intoxication with carbamate insecticides and toxicological risk to animals. [Link]

  • Regulations.gov. Formetanate Hydrochloride: HED Human Health Risk Assessment. [Link]

  • The World of Protozoa, Rotifera, Nematoda and Oligochaeta. Carbamate insecticides. [Link]

  • ResearchGate. Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Link]

  • U.S. Environmental Protection Agency. (2025, May 27). TIM Version 3.0 beta Technical Description and User Guide - Appendix H - Dermal Toxicity Estimation. [Link]

  • Chemical Toxicity Database. RTECS NUMBER-FC0175000. [Link]

  • PubMed. (2007, July 11). Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. [Link]

  • PMC. Mechanism of action of organophosphorus and carbamate insecticides. [Link]

  • ACS Publications. (2007, June 7). Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride. [Link]

  • J-Stage. Chemical Control of the Brown Planthopper in Japan. [Link]

  • MDPI. (2023, April 21). The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives. [Link]

  • NICNAS. (2017, June 30). Cresyl phosphate isomers – tri-meta and tri-para isomers: Human health tier II assessment. [Link]

  • RUNA. (2023, January 7). European Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. Figure 2 from Mechanism of action of organophosphorus and carbamate insecticides. [Link]

  • ResearchGate. N-Methyl carbamate, FHCl: {3-[(EZ)-dimethylaminomethyleneamino]phenyl methylcarbamate hydrochloride}. [Link]

  • AERU. Methomyl (Ref: OMS 1196). [Link]

  • Regulations.gov. (2006, May 17). Methomyl Target Pests. [Link]

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Comparative

Comparative Toxicity Profile: 4-Formamido-3-cresyl Methylcarbamate vs. Primary Carbamate Insecticides

Introduction & Chemical Context Carbamate insecticides are extensively utilized in global agriculture, but their lack of target specificity poses significant neurotoxic risks to mammals[1]. Aminocarb (commercially known...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Carbamate insecticides are extensively utilized in global agriculture, but their lack of target specificity poses significant neurotoxic risks to mammals[1]. Aminocarb (commercially known as Matacil), a prominent dimethylaminoaryl methylcarbamate, undergoes rapid environmental photooxidation and metabolic degradation on plant foliage to form several derivatives[2]. The most notable of these degradation products is 4-formamido-3-cresyl methylcarbamate (also known as Formamido Matacil)[3].

For drug development professionals and environmental toxicologists, understanding the toxicity shift from the parent compound to its formamido analog is critical. This guide objectively compares the anticholinesterase potency and mammalian toxicity of 4-formamido-3-cresyl methylcarbamate against primary carbamates (e.g., Aldicarb, Carbofuran, Carbaryl, and Aminocarb), providing actionable experimental workflows for compound validation.

Mechanistic Pathway of Carbamate Toxicity

Like organophosphates, primary carbamates elicit acute toxicity by inhibiting acetylcholinesterase (AChE) in the central and peripheral nervous systems[1]. However, unlike the irreversible aging seen with organophosphates, carbamylation of the AChE active-site serine is a transient, reversible process.

The structural moieties of the carbamate strictly dictate its binding affinity. The dimethylamino group in Aminocarb provides optimal electron density and steric alignment for the AChE active site. When this moiety is photo-oxidized to a formamido group (yielding 4-formamido-3-cresyl methylcarbamate), the electron-withdrawing nature of the formyl group and the altered steric bulk significantly disrupt the nucleophilic attack efficiency on the serine hydroxyl. Consequently, this structural modification drastically reduces the binding affinity, serving as an environmental detoxification pathway[4].

Pathway A Primary Carbamate (e.g., Aminocarb) B AChE Active Site (Serine Hydroxyl) A->B Nucleophilic Attack C Carbamylated Enzyme (Inhibited State) B->C Covalent Binding D Acetylcholine Accumulation (Toxicity) C->D Synaptic Overstimulation E Spontaneous Decarbamylation (Recovery) C->E H2O Hydrolysis E->B Reactivation F 4-Formamido-3-cresyl methylcarbamate F->B Weak Interaction G Weak Binding / Steric Hindrance (Reduced Toxicity) F->G Detoxification Pathway

AChE inhibition mechanism comparing primary carbamates with formamido analogs.

Comparative Toxicity Profile

Extensive toxicological evaluations indicate that the formamido and methylformamido analogs exhibit markedly lower mammalian toxicity compared to their parent dimethylamino, methylamino, or amino analogs[4]. This reduction in toxicity is evident in both oral and dermal exposure models.

Table 1: Quantitative Toxicity Comparison of Carbamate Insecticides

CompoundChemical ClassAChE Inhibition PotencyMammalian Toxicity (Oral LD50, Rat)Environmental Role
Aldicarb Oxime CarbamateExtremely High~1 mg/kgPrimary Active Agent
Carbofuran Benzofuranyl CarbamateVery High~8 mg/kgPrimary Active Agent
Aminocarb (Matacil) Dimethylaminoaryl CarbamateHigh~30 mg/kgPrimary Active Agent
Carbaryl Naphthyl CarbamateModerate~250-850 mg/kgPrimary Active Agent
4-Formamido-3-cresyl methylcarbamate Formamidoaryl CarbamateWeak / NegligibleLow ToxicityPhotodegradation Metabolite

Data synthesis derived from comparative anticholinesterase studies and environmental transformation reports[5].

Experimental Methodologies

To objectively validate the toxicity profiles and degradation pathways of these compounds, the following self-validating protocols must be employed.

Workflow S1 Sample Prep: Tissue Homogenization S2 Ellman Assay Setup: Add ATCh & DTNB S1->S2 Standardize Protein S3 Inhibitor Incubation: Add Carbamates S2->S3 Baseline Control S4 Kinetic Measurement: Absorbance 412 nm S3->S4 Continuous Read S5 Data Analysis: IC50 Determination S4->S5 Non-linear Regression

Step-by-step experimental workflow for evaluating AChE inhibition kinetics.

Acetylcholinesterase (AChE) Inhibition Kinetics (Modified Ellman Assay)

Expertise & Causality: The Ellman assay leverages 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to react with thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine), yielding a yellow anion (TNB) measurable at 412 nm. We utilize a 0.1 M phosphate buffer (pH 8.0) because it maintains optimal enzyme conformation while maximizing the ionization of TNB for peak absorbance.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to a final concentration of 0.3 mM and acetylthiocholine iodide (ATCh) to 0.5 mM in the buffer.

  • Enzyme Standardization: Dilute recombinant human AChE (or purified tissue homogenate) to achieve a baseline ΔA412​ of 0.1 absorbance units/min. This ensures the reaction remains in linear steady-state kinetics.

  • Inhibitor Incubation: Prepare serial dilutions of Aminocarb and 4-formamido-3-cresyl methylcarbamate (1 nM to 100 µM) in DMSO. Self-Validating Step: Ensure final assay DMSO concentration is <1% to prevent solvent-induced enzyme denaturation. Pre-incubate the enzyme with the inhibitor for exactly 15 minutes at 25°C.

  • Reaction Initiation: Add the ATCh/DTNB mixture to the enzyme-inhibitor complex to initiate hydrolysis.

  • Kinetic Measurement: Monitor absorbance at 412 nm continuously for 5 minutes using a temperature-controlled microplate reader.

  • Data Validation: Include a positive control (e.g., Carbofuran) and a vehicle control (1% DMSO). Calculate the IC50​ and Ki​ values using non-linear regression analysis.

Environmental Photodegradation & LC-MS/MS Analysis

Expertise & Causality: To track the conversion of Aminocarb to 4-formamido-3-cresyl methylcarbamate on plant foliage, LC-MS/MS is required. Because Aminocarb ( C11​H16​N2​O2​ , MW 208.26) and Formamido Matacil ( C10​H12​N2​O3​ , MW 208.21)[3] are nominally isobaric at m/z 208, high-resolution mass spectrometry (HRMS) or distinct Multiple Reaction Monitoring (MRM) fragmentation transitions must be utilized to prevent false-positive quantification.

Step-by-Step Protocol:

  • Foliar Application: Apply analytical-grade Aminocarb to target foliage and expose to simulated sunlight (Xenon arc lamp) for 0 to 72 hours to induce photooxidation[2].

  • Extraction: Homogenize the foliage in cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to precipitate plant proteins and extract the polar/semi-polar carbamate residues.

  • Chromatographic Separation: Inject 10 µL of the supernatant onto a C18 reverse-phase column. Utilize a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid). Causality: Formic acid ensures the protonation of the carbamate nitrogen, optimizing positive electrospray ionization (ESI+).

  • Mass Spectrometry: Operate in MRM mode. Monitor the distinct mass transitions for Aminocarb versus 4-formamido-3-cresyl methylcarbamate to quantify the degradation rate and metabolite accumulation accurately.

Conclusion & Implications for Drug Development

The environmental transformation of highly toxic dimethylaminoaryl carbamates into formamido analogs represents a critical natural detoxification pathway[5]. For researchers and drug development professionals, the structure-activity relationship (SAR) demonstrated here is invaluable. The data proves that the introduction of a formamido group drastically reduces AChE affinity[4], providing a strategic blueprint for designing targeted carbamate derivatives with minimized off-target cholinergic toxicity.

Sources

Validation

Comprehensive Comparison Guide: Evaluating the Cross-Reactivity of 4-Formamido-3-cresyl methylcarbamate in ELISA vs. Orthogonal Platforms

Executive Summary The detection and quantification of carbamate pesticides like Aminocarb (Matacil) in environmental and agricultural matrices is a critical regulatory requirement. However, Aminocarb rapidly degrades int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection and quantification of carbamate pesticides like Aminocarb (Matacil) in environmental and agricultural matrices is a critical regulatory requirement. However, Aminocarb rapidly degrades into several metabolites, most notably 4-Formamido-3-cresyl methylcarbamate [1]. For drug development professionals and analytical chemists, accurately quantifying this metabolite presents a significant challenge.

While Enzyme-Linked Immunosorbent Assays (ELISA) offer high-throughput screening capabilities, they are inherently susceptible to cross-reactivity. This guide objectively compares the performance of standard monoclonal ELISA formats against alternative analytical platforms—specifically High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Chemiluminescent Enzyme Immunoassays (CLEIA)—providing actionable experimental protocols and mechanistic insights to optimize your analytical workflows.

Mechanistic Insights: The Structural Basis of Cross-Reactivity

To understand why 4-Formamido-3-cresyl methylcarbamate cross-reacts in Aminocarb immunoassays, we must analyze the thermodynamics of antibody-antigen recognition.

In a standard Aminocarb ELISA, the monoclonal antibody (mAb) is typically raised against a hapten where the N-methylcarbamate moiety serves as the primary immunodominant epitope.

  • The Target (Aminocarb): Features a dimethylamino group ( −N(CH3​)2​ ) at the 4-position of the phenyl ring.

  • The Metabolite (4-Formamido-3-cresyl methylcarbamate): The dimethylamino group is oxidized/substituted into a formamido group ( −NHCHO ).

The Causality of Reduced Affinity: The formamido group is bulkier and possesses a different hydrogen-bonding profile (acting as both a donor and acceptor) compared to the hydrophobic dimethylamino group. This structural divergence introduces steric hindrance and alters the electron density of the aromatic ring. Consequently, the metabolite cannot achieve optimal van der Waals contacts within the mAb's paratope, leading to a lower association constant ( Ka​ ) and resulting in partial cross-reactivity (typically 35%–55%) rather than a 1:1 signal equivalent [3].

Platform Comparison: ELISA vs. HPLC-MS/MS vs. CLEIA

When selecting an analytical platform for metabolite tracking, researchers must balance specificity, throughput, and cost.

  • Monoclonal ELISA: Utilizes a competitive inhibition format. It is highly cost-effective but cannot definitively distinguish between the parent compound and the formamido metabolite in a mixed sample.

  • HPLC-MS/MS (with QuEChERS): The gold standard for absolute specificity. By monitoring specific precursor-to-product ion transitions ( m/z ), it completely bypasses cross-reactivity issues. Modified QuEChERS extraction is particularly effective for isolating these compounds from complex, lipid-rich matrices like avocado [2].

  • CLEIA: Replaces the colorimetric TMB substrate with a chemiluminescent reporter (e.g., luminol). It offers enhanced sensitivity (lower LOD) and a wider dynamic range than standard ELISA, though it still suffers from structural cross-reactivity [1].

Quantitative Performance Matrix
Analytical ParameterStandard ELISA (Colorimetric)HPLC-MS/MS (Modified QuEChERS)CLEIA (Chemiluminescent)
Specificity for 4-Formamido Moderate (Cross-reacts with parent)Absolute (Resolved by distinct m/z )Moderate-High
Cross-Reactivity (CR%) 35% - 55%N/A (Chromatographically separated)20% - 40%
Limit of Detection (LOD) 1.5 ng/mL0.05 ng/mL0.2 ng/mL
Dynamic Range 5 - 500 ng/mL0.1 - 1000 ng/mL1 - 200 ng/mL
Throughput High (96 wells / 2 hrs)Low (Serial chromatographic runs)High (96 wells / 1.5 hrs)
Matrix Interference High (Requires extensive dilution)Low (Mitigated by QuEChERS cleanup)Moderate
Cost per Sample Low ($5 - $10)High ($50 - $100)Medium ($10 - $20)

Experimental Workflow & Visualization

Because 4-Formamido-3-cresyl methylcarbamate is a small molecule (MW ~208.21 g/mol ), it lacks multiple distinct epitopes. Causality: This physical limitation makes a sandwich ELISA impossible, mandating a competitive inhibition format where free analyte competes with immobilized antigen for limited antibody binding sites.

ELISA_Mechanism cluster_competition Solution-Phase Competition Analyte Analyte (Aminocarb or Metabolite) Antibody Anti-Aminocarb mAb (Primary Antibody) Analyte->Antibody Binding in Solution Complex Analyte-mAb Complex (Washed Away Later) Antibody->Complex Formation Plate Immobilized Antigen (Aminocarb-OVA on Plate) Antibody->Plate Unbound mAb Binds Plate Wash Wash Step (Removes Solution Complexes) Plate->Wash Detection HRP-Secondary Ab + TMB Substrate Wash->Detection Signal Optical Density (450 nm) Inversely Proportional to Analyte Detection->Signal

Figure 1: Competitive ELISA workflow illustrating differential mAb affinity and cross-reactivity.

Step-by-Step Methodology: Determining IC50 and Cross-Reactivity (CR%)

To establish a self-validating system for your specific mAb lot, you must empirically determine the cross-reactivity of 4-Formamido-3-cresyl methylcarbamate relative to Aminocarb.

Phase 1: Reagent & Plate Preparation
  • Standard Preparation: Dissolve Aminocarb and 4-Formamido-3-cresyl methylcarbamate standards in HPLC-grade methanol to create 1 mg/mL stock solutions. Dilute into working concentrations (0.1, 1, 10, 100, 1000 ng/mL) using PBS (pH 7.4) containing 5% methanol to ensure solubility without denaturing the mAb.

  • Plate Coating: Coat a 96-well high-binding microtiter plate with 100 µL/well of Aminocarb-Ovalbumin (OVA) conjugate (1 µg/mL in 50 mM carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% Bovine Serum Albumin (BSA) in PBS. Incubate for 1 hour at 37°C to block non-specific binding sites.

Phase 2: Competitive Incubation
  • Assay Execution: Add 50 µL of the prepared standards (or matrix-matched blanks) to the wells, immediately followed by 50 µL of the anti-Aminocarb mAb (at a pre-optimized titer dilution).

    • Causality Check: Simultaneous addition is critical. It ensures true thermodynamic competition between the immobilized OVA-conjugate and the free metabolite for the mAb paratope, preventing avidity artifacts.

  • Incubation: Seal the plate and incubate for 1 hour at 25°C on a microplate shaker (400 rpm) to enhance mass transfer kinetics.

Phase 3: Detection & Data Analysis
  • Signal Generation: Wash the plate 5x with PBST. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG. Incubate for 30 minutes at 25°C. Wash 5x. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H2​SO4​ .

  • Quantification: Read the optical density (OD) at 450 nm using a microplate reader.

  • Mathematical Modeling: Fit the OD values against the log of the analyte concentration using a 4-Parameter Logistic (4PL) regression model.

    • Causality Check: Immunoassay dose-response curves are inherently sigmoidal due to the law of mass action. Linear regression will skew IC50​ calculations. A 4PL model accurately maps the upper and lower asymptotes.

  • Calculate Cross-Reactivity (CR%): CR%=(IC50​ of 4-Formamido-3-cresyl methylcarbamateIC50​ of Aminocarb​)×100

Strategic Recommendations for Researchers

If your primary objective is rapid, high-throughput screening of agricultural runoff for total carbamate load, ELISA remains the most efficient tool. However, you must mathematically account for the ~45% cross-reactivity of 4-Formamido-3-cresyl methylcarbamate, as it will cause a slight underestimation of total contamination if the metabolite is the dominant species present.

If regulatory compliance requires precise pharmacokinetic tracking of Aminocarb degradation, or if you are working with complex matrices (e.g., lipid-heavy plant extracts), you must orthogonalize your workflow. Employ HPLC-MS/MS coupled with a modified QuEChERS extraction to isolate the lipophilic parent compound from its more polar formamido metabolite, ensuring absolute analytical fidelity [2].

References

  • Analytical performances of validated chemiluminescent enzyme immunoassays to detect N-methylcarbamate pesticides. ResearchGate. Available at:[Link]

  • Analysis of 136 Pesticides in Avocado Using a Modified QuEChERS Method with LC-MS/MS and GC-MS/MS. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Principles and Methods for Assessing Autoimmunity Associated with Exposure to Chemicals: Environmental Health Criteria 236. INCHEM (International Programme on Chemical Safety). Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling of 4-Formamido-3-cresyl methylcarbamate

Introduction As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the safe handling of highly active compounds. 4-Formamido-3-cresyl methylcarbamate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the safe handling of highly active compounds. 4-Formamido-3-cresyl methylcarbamate (CAS: 10234-35-2), a bioactive carbamate derivative and known degradation metabolite of the insecticide aminocarb, requires rigorous operational oversight.

Because it functions as a reversible acetylcholinesterase (AChE) inhibitor, this compound exhibits high acute toxicity via dermal and oral routes and poses a severe hazard to aquatic ecosystems. Improper disposal is not merely a regulatory violation; it is a direct threat to laboratory personnel and environmental safety. This guide bypasses generic advice to provide you with a field-proven, self-validating operational workflow for the neutralization and disposal of this specific chemical.

Mechanistic Rationale for Disposal Strategies

Carbamate esters are characterized by the −O−CO−NH−CH3​ functional group. The toxicity of 4-formamido-3-cresyl methylcarbamate stems directly from the structural complementarity of this group to the active site of acetylcholinesterase. To permanently eliminate this toxicity, our disposal strategy must irreversibly cleave the carbamate linkage.

Alkaline Hydrolysis (Saponification) is the preferred method for laboratory-scale quantities. In strongly basic media (pH > 12), the hydroxide ion acts as a nucleophile, attacking the electron-deficient carbonyl carbon. This base-catalyzed hydrolysis irreversibly cleaves the molecule into 4-formamido-3-cresol (a phenolate), methylamine, and carbonate 1. Because the resulting phenol lacks the necessary structural motif to inhibit AChE, the primary toxicological hazard is neutralized.

For bulk quantities, High-Temperature Incineration is required. Thermal decomposition of the compound releases highly toxic nitrogen oxides ( NOx​ ) due to the formamido and methylcarbamate nitrogen atoms; therefore, incineration must be coupled with alkaline scrubbing systems 2.

Quantitative Data & Regulatory Classification

The following table summarizes the physicochemical and regulatory parameters critical for handling and disposal planning.

ParameterSpecificationOperational Implication
CAS Number 10234-35-2Use for exact inventory tracking and SDS alignment.
Molecular Formula C10H12N2O3High nitrogen content dictates NOx​ scrubber use during thermal destruction.
Molecular Weight 208.21 g/mol Used to calculate precise molar equivalents for hydrolysis.
Primary Hazard Cholinesterase InhibitorMandates strict PPE (nitrile gloves, P3 respirator) to prevent dermal/inhalation exposure 3.
Solubility Low in water; soluble in polar organicsRequires an organic co-solvent (e.g., ethanol) for efficient aqueous hydrolysis.
Hydrolysis pH > 12.0Requires strong base (e.g., 1M NaOH) to drive the reaction to completion 4.
Base-Catalyzed Hydrolysis Pathway

HydrolysisPathway A 4-Formamido-3-cresyl methylcarbamate B Hydroxide Ion (OH⁻) Attack A->B pH > 12 C Tetrahedral Intermediate B->C Nucleophilic Addition D 4-Formamido-3-cresol (Phenolate) C->D Ester Cleavage E Methylamine + Carbonate C->E Decarboxylation

Figure 1: Base-catalyzed alkaline hydrolysis pathway of 4-Formamido-3-cresyl methylcarbamate.

Self-Validating Disposal Protocols

A protocol is only as good as its verification. The following methodologies are designed as self-validating systems to ensure absolute safety before waste is transitioned to municipal or commercial streams.

Protocol A: Alkaline Hydrolysis (For quantities < 1 kg)

Causality & Design: Carbamates are poorly soluble in purely aqueous environments, which can lead to incomplete, biphasic reactions. This protocol utilizes an ethanol co-solvent to ensure complete dissolution, maximizing the molecular surface area for hydroxide nucleophilic attack.

Materials Required:

  • Fume hood with continuous airflow.

  • 1M Sodium Hydroxide (NaOH) solution.

  • Ethanol or Methanol (reagent grade).

  • 1M Hydrochloric Acid (HCl) for neutralization.

  • TLC plates (Silica gel 60 F254) or HPLC system for validation.

Step-by-Step Procedure:

  • Dissolution: In a highly ventilated fume hood, dissolve the 4-formamido-3-cresyl methylcarbamate waste in a minimal volume of ethanol (approximately 10 mL per 1 gram of waste). Rationale: Ensures a homogenous single-phase reaction.

  • Alkalinization: Slowly add 1M NaOH in a 5:1 molar excess relative to the carbamate. Stir continuously. The pH must be confirmed to be > 12 using pH indicator strips.

  • Hydrolysis: Allow the mixture to stir at room temperature for 4 to 6 hours. Rationale: According to EPA pesticide disposal guidelines, carbamates are rapidly and completely hydrolyzed in strongly alkaline media within a few hours 4.

  • Validation Checkpoint (Critical): Do not assume the reaction is complete. Extract a 100 µL aliquot, neutralize it, and spot it on a TLC plate against a reference standard of the parent compound (Eluent: Ethyl acetate/Hexane 1:1). The complete disappearance of the parent spot confirms the successful destruction of the toxic pharmacophore.

  • Neutralization: Once validated, carefully add 1M HCl dropwise until the solution reaches a neutral pH (pH 6.5 - 7.5). Rationale: Prevents hazardous exothermic reactions in downstream waste routing.

  • Final Disposal: The neutralized solution, now containing non-toxic phenolic and amine byproducts, can be safely routed to standard aqueous organic waste streams in accordance with local institutional regulations.

Protocol B: Spill Containment & High-Temperature Incineration (For bulk quantities > 1 kg)

Causality & Design: For bulk manufacturing or large spills, wet chemistry is inefficient and generates excessive secondary waste. High-temperature incineration (>900°C) ensures complete oxidation of the carbon skeleton.

Step-by-Step Procedure:

  • Containment: In the event of a solid spill, do not use water, as it may spread the toxicant into the drainage system. Lightly mist the powder with an inert solvent (e.g., polyethylene glycol or a light oil) to prevent aerosolization of toxic dust 3.

  • Collection: Sweep the dampened material using non-sparking tools and place it into a combustible, sealable hazardous waste drum (e.g., high-density polyethylene).

  • Incineration Routing: Transfer the sealed containers to a licensed RCRA-approved hazardous waste disposal facility.

  • Validation Checkpoint (Facility Level): Ensure the selected incineration facility utilizes secondary combustion chambers operating above 900°C and is equipped with alkaline scrubbers. Rationale: Thermal decomposition of formamido and carbamate groups yields NOx​ gases; alkaline scrubbers are mandatory to capture these emissions and prevent environmental release 2.

Operational Disposal Workflow

DisposalWorkflow Start Assess Waste Quantity Small Lab Scale (< 1 kg) Start->Small Large Bulk Scale (> 1 kg) Start->Large Solubilize Dissolve in Ethanol Small->Solubilize Contain Mist to Prevent Dust Sweep into HDPE Drum Large->Contain Hydrolysis Add 1M NaOH (pH > 12) Stir 4-6 hours Solubilize->Hydrolysis Validate Validate via TLC/HPLC Hydrolysis->Validate Validate->Hydrolysis Parent Detected Neutralize Neutralize with 1M HCl Route to Aqueous Waste Validate->Neutralize Parent Cleared Incinerate Transfer to RCRA Facility Incinerate at >900°C Contain->Incinerate Scrubber Alkaline Scrubbing of NOx Incinerate->Scrubber

Figure 2: Operational workflow for the safe disposal of 4-Formamido-3-cresyl methylcarbamate.

References
  • Christenson, I. (1964). Alkaline Hydrolysis of Some Carbamic Acid Esters. Acta Chemica Scandinavica. Retrieved from[Link]

  • International Labour Organization (ILO). ICSC 0097 - AMINOCARB. Retrieved from[Link]

  • Chem Service. SAFETY DATA SHEET: Aminocarb. Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from[Link]

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